Technical Documentation Center

N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine

Core Science & Biosynthesis

Foundational

"N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine" CAS number 304-53-0

A Comprehensive Guide to Synthesis, Receptor Pharmacology, and API Development Executive Summary & Nomenclature Clarification In the landscape of drug discovery and synthetic organic chemistry, precision in nomenclature...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Synthesis, Receptor Pharmacology, and API Development

Executive Summary & Nomenclature Clarification

In the landscape of drug discovery and synthetic organic chemistry, precision in nomenclature and structural identity is paramount. While occasionally mischaracterized in informal databases under the structural misnomer N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine (which implies a tert-butylamine substitution), the compound registered under CAS 304-53-0 is definitively 1-(1H-indol-3-yl)-2-methylpropan-2-amine , universally known in the pharmacological literature as α,α-dimethyltryptamine (α,α-DMT) [1].

As a Senior Application Scientist, I emphasize this distinction because the unique steric bulk at the alpha carbon dictates its distinct receptor binding profile and synthetic utility. The gem-dimethyl substitution adjacent to the primary amine provides profound steric hindrance, rendering the molecule highly resistant to oxidative deamination by monoamine oxidase (MAO). This structural feature makes CAS 304-53-0 an invaluable probe for peripheral serotonin receptors[2] and a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) such as the non-selective beta-blocker Bucindolol[3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of α,α-DMT is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The presence of the primary amine makes the free base susceptible to aerial oxidation over time, necessitating specific storage protocols.

Table 1: Physicochemical Specifications of CAS 304-53-0

ParameterSpecification
Primary CAS Registry Number 304-53-0
IUPAC Nomenclature 1-(1H-indol-3-yl)-2-methylpropan-2-amine[1]
Common/Industry Synonyms α,α-Dimethyltryptamine; Ro 3-1638[1]
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol [1]
Topological Polar Surface Area (TPSA) 41.8 Ų[1]
Hydrogen Bond Donors / Acceptors 2 / 1[1]
Recommended Storage 2-8 °C (Inert atmosphere recommended)

Pharmacological Significance & Receptor Dynamics

The utility of α,α-DMT spans both basic pharmacological research and commercial drug manufacturing.

5-HT2 Receptor Antagonism: Unlike conventional 5-HT2 antagonists (e.g., ketanserin or spiperone) which bear little structural resemblance to endogenous serotonin, α,α-DMT serves as a highly reliable, structurally related probe. In vascular tissues such as the rabbit aorta and rat jugular vein, α,α-DMT demonstrates simple competitive antagonism of 5-HT-induced constrictions[2]. Its structural homology to serotonin allows it to bind the orthosteric site, while the alpha-methyl groups prevent receptor activation, making it a pure antagonist.

Bucindolol API Synthesis: In commercial pharmaceutical development, α,α-DMT is the primary amine intermediate used to synthesize Bucindolol. The synthesis involves the N-alkylation of α,α-DMT via the ring-opening of a specific epoxide (2-(2-cyanophenoxy)methyl oxirane)[3].

Pharmacology cluster_0 Receptor Pharmacology cluster_1 Drug Development (Bucindolol) DMT α,α-Dimethyltryptamine (CAS 304-53-0) ANTAG Competitive Antagonism DMT->ANTAG Probe ligand BUC Bucindolol API (Non-selective β-blocker) DMT->BUC Epoxide ring opening (N-alkylation) HT2 Peripheral 5-HT2 Receptors (e.g., Vascular Smooth Muscle) BLOCK Blockade of 5-HT-induced Vasoconstriction HT2->BLOCK Prevents activation ANTAG->HT2 EPOX 2-(2-Cyanophenoxy)methyl oxirane EPOX->BUC BETA β-Adrenergic Receptor Antagonism BUC->BETA Therapeutic Action

Diagram 2: Pharmacological role of α,α-DMT in 5-HT2 antagonism and bucindolol API synthesis.

Synthetic Methodology: The Gramine Pathway

The most robust and scalable method for synthesizing α,α-DMT relies on the displacement of the dimethylamino group in gramine[3]. This two-step process is favored in industrial settings due to the low cost of starting materials and the high atom economy of the intermediate steps.

  • Nitronate Alkylation : Gramine undergoes a base-catalyzed elimination to form a highly reactive 3-methyleneindolenine intermediate. The nitronate anion, generated from 2-nitropropane, acts as a nucleophile, attacking this intermediate to form a new C-C bond, yielding 3-(2-methyl-2-nitropropyl)indole[3].

  • Nitro Reduction : The aliphatic nitro group is subsequently reduced to the primary amine to yield the final product[3].

Synthesis G Gramine (Dimethylamine leaving group) MI 3-Methyleneindolenine (Reactive Intermediate) G->MI - HN(CH3)2 Base catalyzed NP 2-Nitropropane (Nitronate Anion) NP->MI Nucleophilic Attack NI 3-(2-methyl-2-nitropropyl)indole MI->NI C-C Bond Formation RED Reduction (H2 / Raney Ni) NI->RED Intermediate Isolation PROD α,α-Dimethyltryptamine (CAS 304-53-0) RED->PROD - 2 H2O

Diagram 1: Synthetic workflow of α,α-dimethyltryptamine via gramine alkylation and reduction.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the following protocols have been engineered with built-in causality checks and self-validating steps.

Protocol A: Synthesis of 3-(2-methyl-2-nitropropyl)indole

Objective: High-yield C-C bond formation via a vinylogous iminium intermediate.

  • Reagent Preparation : Suspend 1.0 equivalent of gramine in anhydrous toluene. Add 1.5 equivalents of 2-nitropropane.

    • Causality: Toluene is selected as an aprotic, high-boiling solvent. Its high boiling point (110 °C) provides the necessary thermal energy to drive the endothermic elimination of dimethylamine gas, shifting the equilibrium entirely to the right.

  • Base Catalysis : Introduce 0.2 equivalents of solid sodium hydroxide (NaOH).

    • Causality: NaOH deprotonates 2-nitropropane (pKa ~7.7) to generate the active nitronate nucleophile. It also facilitates the initial elimination of the dimethylamino group from gramine.

  • Reflux & Self-Validation : Heat the mixture to reflux under a nitrogen atmosphere for 12 hours.

    • Validation Loop: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is self-validating when the UV-active spot corresponding to gramine (which streaks due to its basicity) completely disappears, replaced by a tight, higher-Rf spot (the non-basic nitro intermediate).

  • Workup : Cool to room temperature. Wash the organic layer sequentially with 1M HCl (to quench the reaction and remove any trace unreacted gramine) and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate as a crystalline solid.

Protocol B: Chemoselective Reduction to α,α-Dimethyltryptamine

Objective: Reduction of the aliphatic nitro group without saturating the indole ring.

  • Catalyst Loading : Dissolve the purified nitro intermediate in absolute ethanol. Carefully add a slurry of Raney Nickel (10% w/w).

    • Causality: Raney Nickel is chosen over Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) because it exhibits profound chemoselectivity. It rapidly reduces aliphatic nitro groups to primary amines but is too mild to hydrogenate the electron-rich aromatic indole core under standard pressures.

  • Pressurization : Transfer the mixture to a Parr hydrogenation apparatus. Purge the headspace three times with nitrogen, then three times with hydrogen gas. Pressurize to 50 psi H₂.

    • Causality: 50 psi provides optimal dissolved hydrogen concentration in ethanol to sustain a rapid reaction rate without risking over-reduction or hydrogenolysis of the C-N bond.

  • Agitation & Self-Validation : Shake the reactor at room temperature.

    • Validation Loop: Monitor the pressure gauge. The protocol is self-validating through stoichiometry: the reaction is deemed complete exactly when the pressure drop ceases, corresponding to the theoretical consumption of 3 molar equivalents of H₂ (required to reduce -NO₂ to -NH₂ and produce 2 equivalents of water).

  • Isolation : Filter the mixture through a pad of Celite under an inert nitrogen blanket.

    • Causality: Raney Nickel is highly pyrophoric when dry. The Celite pad prevents catalyst exposure to ambient oxygen and ensures complete removal of colloidal metal particles, which would otherwise contaminate the final API and catalyze premature oxidation of the product.

  • Final Yield : Concentrate the filtrate in vacuo to yield α,α-dimethyltryptamine as a pale oil that slowly crystallizes upon standing at 2-8 °C.

References

  • 1-(1H-INDOL-3-YL)
  • 1-(1H-indol-3-yl)
  • Source: National Institutes of Health (NIH)
  • Bucindolol - Wikipedia Source: Wikipedia URL

Sources

Exploratory

The Indole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Indole-Based Compounds For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Indole-Based Compounds

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of heterocyclic chemistry, the indole nucleus stands out as a "privileged scaffold" – a molecular framework that consistently demonstrates a remarkable breadth of biological activities.[1][2] This guide provides a deep dive into the multifaceted world of indole-based compounds, exploring their therapeutic potential across a spectrum of diseases. We will dissect the mechanisms of action, delve into structure-activity relationships (SAR), and present key experimental protocols, offering a comprehensive resource for those engaged in the discovery and development of next-generation pharmaceuticals.

The Allure of the Indole Ring: A Foundation for Diverse Bioactivity

The indole core, an aromatic heterocyclic system composed of a fused benzene and pyrrole ring, is a structural motif found in a plethora of natural products, including essential amino acids like tryptophan, alkaloids, and various marine and microbial metabolites.[3][4] Its unique electronic properties and the ability of its derivatives to mimic peptides and bind reversibly to a wide array of enzymes underpin its versatility in medicinal chemistry.[1][5] The structural flexibility of the indole scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile to target a diverse range of biological pathways with high specificity and efficacy.[6][7]

A Spectrum of Therapeutic Applications: From Cancer to Neuroprotection

The therapeutic potential of indole derivatives spans a wide range of diseases, a testament to their ability to interact with multiple biological targets.[6] Recent research has highlighted their significant roles in cancer treatment, management of infectious diseases, anti-inflammatory therapies, and interventions for metabolic and neurodegenerative disorders.[6]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Indole-based compounds have emerged as a significant class of anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[8][9] Their ability to target key biological players in cancer progression makes them promising candidates for both monotherapy and combination treatments.[6][10]

A primary mechanism of action for many anticancer indole derivatives is the inhibition of tubulin polymerization.[6][11] By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] For instance, novel coumarin-indole derivatives have demonstrated potent anticancer activity, with some compounds exhibiting IC50 values in the low nanomolar range against various cancer cell lines.[6]

Furthermore, indole derivatives have been shown to inhibit various protein kinases, histone deacetylases (HDACs), and topoisomerases, all of which are critical for cancer cell survival and proliferation.[8][9] Methoxy-substituted indole curcumin derivatives, for example, have demonstrated potent anticancer activity by strongly binding to GSK-3β, EGFR, and Bcr-Abl proteins, showcasing a multi-targeted approach.[6]

Table 1: Selected Indole-Based Anticancer Agents and their Mechanisms

Compound ClassExampleMechanism of ActionTarget Cancer Cell LinesReference
Coumarin-Indole HybridsCompound 3 (as described in source)Tubulin polymerization inhibitor (colchicine-binding site)Gastric cancer (MGC-803), various others[6]
Indole-Acrylamide DerivativesNovel substituted derivativesTubulin-targeting agentsNot specified[6]
9-aryl-5H-pyrido[4,3-b]indolesCompound 2 (as described in source)Tubulin polymerization inhibitorHeLa[6]
Methoxy-substituted Indole Curcumin DerivativesCompound 27 (as described in source)Inhibition of GSK-3β, EGFR, and Bcr-Abl proteins; antioxidantHep-2, A549, HeLa[6]
Antimicrobial and Antiviral Properties: Combating Infectious Threats

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents.[6] Indole-based compounds have shown significant promise in this area, exhibiting potent activity against a broad spectrum of bacteria and fungi.[12][13][14] Their mechanisms of action often involve the disruption of bacterial membranes and the inhibition of biofilm formation.[6] Indole diketopiperazine alkaloids, for instance, have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against both Gram-positive and Gram-negative bacteria.[12]

In the realm of antiviral research, the indole scaffold is a key component in several marketed drugs and compounds currently in clinical trials.[5] Indole derivatives have the unique ability to mimic peptide structures and bind to viral enzymes such as reverse transcriptase, integrase, protease, and polymerase, thereby inhibiting viral replication.[5][15] Marketed antiviral drugs like Arbidol and Delavirdine contain an indole core, highlighting the clinical significance of this scaffold in combating viral infections.[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Indole Derivatives

This protocol outlines a standard broth microdilution method to assess the in vitro antimicrobial activity of indole-based compounds.

Materials:

  • Test indole compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Grow microbial cultures overnight in their respective broths. Dilute the cultures to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution of Test Compounds: Prepare a stock solution of each indole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compounds in the appropriate broth directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include positive (microbes in broth without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be determined visually or by measuring the optical density at 600 nm.

Data Analysis: The results are expressed as MIC values in µg/mL or µM. A lower MIC value indicates greater antimicrobial potency.

Anti-inflammatory Action: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease.[7] Indole derivatives have long been recognized for their anti-inflammatory properties, with the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin being a prime example.[6][7] The primary mechanism of action for many anti-inflammatory indoles is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[7][16]

Recent research has focused on developing indole derivatives with improved selectivity for COX-2 over COX-1, aiming to reduce the gastrointestinal side effects associated with traditional NSAIDs.[16] Furthermore, novel indole compounds have been shown to modulate other key inflammatory pathways, such as the NF-κB signaling pathway.[7]

Diagram: Simplified COX Inhibition Pathway by Indole Derivatives

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indole_Derivatives Indole Derivatives (e.g., Indomethacin) Indole_Derivatives->COX_Enzymes Inhibition

Caption: Indole derivatives can exert anti-inflammatory effects by inhibiting COX enzymes.

Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[17] Indole-based compounds have emerged as promising neuroprotective agents due to their ability to combat oxidative stress, a key pathological factor in these conditions.[18] Many indole derivatives, including melatonin and carvedilol, act as potent antioxidants and reactive oxygen species (ROS) scavengers.[18]

Furthermore, certain indole derivatives, such as indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM), have been shown to exhibit neuroprotective effects by activating the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense mechanism against oxidative stress.[19][20] These compounds can also mimic the effects of brain-derived neurotrophic factor (BDNF), promoting neuronal survival and function.[19][20] Recent studies have also highlighted the potential of indole derivatives to inhibit the aggregation of amyloid-β peptides, a key event in the pathogenesis of Alzheimer's disease.[17][21]

Diagram: Neuroprotective Mechanisms of Indole-3-Carbinol (I3C) and Diindolylmethane (DIM)

G I3C_DIM Indole-3-Carbinol (I3C) & Diindolylmethane (DIM) TrkB_Signaling TrkB Signaling Pathway I3C_DIM->TrkB_Signaling Activates BDNF_Mimetic BDNF Mimetic Activity I3C_DIM->BDNF_Mimetic Nrf2_Activation Nrf2 Activation TrkB_Signaling->Nrf2_Activation Antioxidant_Defense Enhanced Antioxidant Defense Nrf2_Activation->Antioxidant_Defense Neuroprotection Neuroprotection Antioxidant_Defense->Neuroprotection Neuronal_Survival Increased Neuronal Survival BDNF_Mimetic->Neuronal_Survival Neuronal_Survival->Neuroprotection

Caption: I3C and DIM promote neuroprotection through multiple pathways.

The Path Forward: Synthesis, SAR, and Future Perspectives

The development of novel indole-based therapeutics is an active area of research. Advances in synthetic methodologies, including greener synthesis approaches, are enabling the creation of diverse libraries of indole derivatives for biological screening.[3][22] Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds, guiding medicinal chemists in the rational design of more effective drug candidates.[8][11][23]

The future of indole-based drug discovery lies in the continued exploration of their diverse biological activities and the development of multi-targeted agents that can address complex diseases. The inherent versatility of the indole scaffold, coupled with a deeper understanding of its interactions with biological systems, ensures that it will remain a cornerstone of medicinal chemistry for years to come.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • A review on recent developments of indole-containing antiviral agents. (n.d.). PMC.
  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (n.d.). PMC.
  • A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2024). Unknown.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022).
  • Indole – a promising pharmacophore in recent antiviral drug discovery. (n.d.). PMC.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
  • Recent advancements on biological activity of indole and their derivatives: a review. (2022). Chula Digital Collections.
  • Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. (2025).
  • Indole as a Core Anti-Inflammatory Agent- A Mini Review. (n.d.). Unknown.
  • Indole Synthesis: A Review and Medicinal Uses of Their Deriv
  • Indole derivatives as neuroprotectants. (1999). PubMed.
  • Indole-3-Carbinol and Its Derivatives as Neuroprotective Modul
  • A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step. (n.d.). Indian Chemical Society.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
  • Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. (2025). Unknown.
  • Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. (2019). Unknown.
  • Indole-3-Carbinol and Its Derivatives as Neuroprotective Modul
  • Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. (n.d.). Unknown.
  • Review on Antimicrobial Activity of Indole. (2022). Human Journals.
  • Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Unknown.
  • 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. (n.d.). PubMed.
  • Structure/activity relationships of indole derivatives. (n.d.).
  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Unknown.
  • A manifold implications of indole and its deriv
  • Recent advances in the synthesis of indoles and their applic
  • Indole-Based Compounds in the Development of Anti-Neurodegener
  • Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects. (2024).
  • Synthesis and antiviral activity of some novel indole-2-carboxylate deriv
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PMC.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). PMC.
  • Quantitative Structure-Activity Relationship of Alkaloids with Immunomodul
  • Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. (2025). Cuestiones de Fisioterapia.
  • Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. (2021). MDPI.

Sources

Foundational

"N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine" spectral data analysis

An In-depth Technical Guide to the Spectral Analysis of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine Authored by: A Senior Application Scientist Foreword: The Analytical Imperative in Modern Drug Discovery In the lands...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Analysis of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine

Authored by: A Senior Application Scientist

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel molecular entities is paramount. Compounds built upon the indole scaffold are of particular interest due to their prevalence in biologically active natural products and their role as privileged structures in medicinal chemistry. This guide provides a detailed, multi-technique spectroscopic analysis of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine , a representative indole derivative.

Our approach moves beyond a mere recitation of data. We will delve into the causality behind the spectral features, grounding our interpretations in the fundamental principles of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently apply these methodologies to confirm the identity, purity, and structure of their own synthesized compounds.

Molecular Structure and Analytical Workflow

N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine (Molecular Formula: C₁₃H₁₈N₂, Molecular Weight: 202.30 g/mol ) is a secondary amine featuring a tert-butyl group linked via a methylene bridge to the C3 position of an indole ring. This structure presents several key features for spectroscopic interrogation: the aromatic indole system, the N-H bonds of both the indole and the secondary amine, and the aliphatic side chain.

A comprehensive analysis relies on the integration of multiple spectroscopic techniques. The logical workflow for characterization is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Confirmation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) Verify Molecular Weight & Fragmentation purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) Map C-H Framework purification->nmr ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir elucidation Structural Elucidation & Purity Assessment ms->elucidation nmr->elucidation ir->elucidation

Caption: Overall workflow for the synthesis and structural confirmation of the target compound.

Mass Spectrometry (MS): Unveiling the Molecular Blueprint

Mass spectrometry is the foundational technique for determining the molecular weight of a compound and gaining insight into its structure through controlled fragmentation. For N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine, Electron Ionization (EI) or Electrospray Ionization (ESI) can be effectively utilized.

Predicted Mass Spectrum and Fragmentation Pathways

Upon ionization, the molecular ion (M⁺• at m/z 202 in EI or [M+H]⁺ at m/z 203 in ESI) is formed. The stability of the indole ring is a dominant factor in its fragmentation pattern. The most characteristic fragmentation pathway for indole derivatives substituted at the C3 position with a side chain is the cleavage of the bond beta to the indole ring.[1][2][3] This cleavage results in the formation of a highly stable, resonance-stabilized indolyl-methyl cation.

Key Predicted Fragment Ions:

m/z ValueIon StructureFragmentation Pathway Description
202[C₁₃H₁₈N₂]⁺•Molecular Ion (M⁺•)
130[C₉H₈N]⁺Base Peak. Formed by β-cleavage of the C-C bond, losing the tert-butylamine radical. This is a characteristic fragment for 3-substituted indoles.[2][3]
145[C₁₀H₁₁N₂]⁺α-cleavage, loss of a propyl radical (•C₃H₇) from the tert-butyl group.
58[C₄H₁₂N]⁺Fragment corresponding to the protonated tert-butylamine.

The predicted fragmentation cascade is visualized below.

G mol [C₁₃H₁₈N₂]⁺• m/z = 202 (Molecular Ion) frag1 [C₉H₈N]⁺ m/z = 130 (Indolyl-methyl cation) mol->frag1 β-cleavage frag2 [C₄H₁₀N]• (tert-Butylamine radical) mol->frag2 frag3 [C₁₀H₁₁N₂]⁺ m/z = 145 mol->frag3 α-cleavage frag4 •C₃H₇ (Propyl radical) mol->frag4

Caption: Predicted primary fragmentation pathways of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine in MS.

Experimental Protocol: Acquiring the Mass Spectrum
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI or EI source.

  • ESI-MS Parameters (Typical):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1.5 - 2.5 Bar

    • Drying Gas (N₂): 8.0 - 10.0 L/min

    • Drying Gas Temperature: 180 - 220 °C

    • Mass Range: m/z 50 - 500

  • Data Analysis: Identify the [M+H]⁺ ion and compare its measured m/z to the calculated exact mass (203.1543). For tandem MS (MS/MS), isolate the precursor ion (m/z 203) and apply collision-induced dissociation (CID) to generate and analyze the fragment ions, confirming the pathways outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. For N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine, both ¹H and ¹³C NMR are essential.

¹H NMR Spectral Analysis

The ¹H NMR spectrum can be divided into distinct regions corresponding to the indole ring, the aliphatic side chain, and exchangeable amine/indole protons.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10br s1HIndole NH -1The indole N-H proton is typically a broad singlet in a downfield region due to its acidic nature and quadrupole broadening from the nitrogen atom.
~7.65d1HAr-H (H4 or H7)Protons on the benzene portion of the indole ring resonate in the aromatic region.[4]
~7.40d1HAr-H (H4 or H7)The specific positions (H4, H5, H6, H7) will show characteristic splitting patterns (doublets, triplets).
~7.22t1HAr-H (H5 or H6)Deshielded by the aromatic ring current.
~7.15t1HAr-H (H5 or H6)Deshielded by the aromatic ring current.
~7.05s1HIndole CH -2The proton at the C2 position of the indole ring is a singlet and appears slightly upfield of the benzene ring protons.
~3.90s2HIndole-CH₂ -NMethylene protons adjacent to both the indole ring and the nitrogen atom. Expected to be a singlet as there are no adjacent protons for coupling.
~1.15s9H-C(CH₃ )₃The nine protons of the three methyl groups on the tert-butyl moiety are chemically equivalent and appear as a strong singlet in the aliphatic region.
~1.0 (variable)br s1HNH -amineThe secondary amine proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[5]
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~136.5C -7a (Indole)Quaternary carbon of the indole ring fused to the benzene ring.[6]
~127.0C -3a (Indole)Quaternary carbon of the indole ring fused to the pyrrole ring.
~122.5C -2 (Indole)Methine carbon adjacent to the indole nitrogen.
~122.0C -5 or C-6Aromatic methine carbon.
~119.5C -5 or C-6Aromatic methine carbon.
~119.0C -4Aromatic methine carbon.
~113.0C -3 (Indole)Quaternary carbon bearing the side chain.
~111.0C -7Aromatic methine carbon.
~51.0C (CH₃)₃Quaternary carbon of the tert-butyl group, deshielded by the adjacent nitrogen.
~43.0Indole-CH₂ -NMethylene carbon, deshielded by the adjacent nitrogen and indole ring.
~29.5-C(CH₃ )₃The three equivalent methyl carbons of the tert-butyl group.
Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 15 ppm, relaxation delay of 2 seconds.

    • To confirm exchangeable protons (N-H), a D₂O exchange experiment can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signals should disappear or significantly diminish.[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, spectral width of 220 ppm.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to TMS.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine will be characterized by absorptions corresponding to its amine and indole N-H bonds, aromatic C-H and C=C bonds, and aliphatic C-H bonds.

Characteristic IR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3400N-H StretchIndole N-HMedium, Sharp
~3350N-H StretchSecondary Amine (N-H)Weak to Medium
3100-3000C-H StretchAromatic (sp² C-H)Medium
2960-2850C-H StretchAliphatic (sp³ C-H)Strong
~1600, ~1460C=C StretchAromatic RingMedium
1250-1020C-N StretchAliphatic AmineMedium
910-665N-H WagSecondary AmineStrong, Broad

Causality: The presence of two distinct N-H stretching bands in the 3300-3450 cm⁻¹ region would be a key indicator of the indole and secondary amine groups. Primary amines show two bands (symmetric and asymmetric stretching), whereas secondary amines show only one.[5][7] The strong, sharp peaks for aliphatic C-H stretching confirm the presence of the tert-butyl and methylene groups.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal first.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Conclusion: A Synthesized View of the Data

The structural confirmation of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine is achieved through the congruent interpretation of data from multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight of 202.30 g/mol and reveals a characteristic fragmentation pattern dominated by the formation of the indolyl-methyl cation at m/z 130. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon framework, confirming the presence and connectivity of the indole ring, the methylene linker, and the tert-butyl group. Finally, IR spectroscopy validates the existence of key functional groups, most notably the distinct N-H vibrations of the indole and the secondary amine. This integrated analytical approach provides an unassailable confirmation of the molecular structure, ensuring the compound's identity and purity for its intended application in research and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal.
  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Cai, Y., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 507-18.
  • YouTube. (2025, February 22).
  • Wang, Y., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 23(8), 1859.
  • de Almeida, M. V., et al. (2018). 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae). Molecules, 23(11), 2994.
  • Li, Y., et al. (2023).
  • de Almeida, M. V., & de Andrade, M. M. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2971-2993.
  • ResearchGate. (n.d.).
  • Mendeley Data. (2023).
  • Supporting Information. (n.d.). 1H and 13C NMR spectra of compound 2a.
  • Gabetta, B., & Mustich, G. (n.d.).
  • IJCRT.org. (2025). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine.
  • Semantic Scholar. (1987).
  • PubChem. (n.d.). 1-(1H-indol-3-yl)-2-methylpropan-2-amine.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Synthesis and reactions of N-indol-3-ylmethylalkylammes and rel
  • Molbank. (2021). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide.
  • RSC Medicinal Chemistry. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Journal of Chemical Physics, 140(19), 195101.
  • PMC. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • Taylor & Francis. (2008).
  • Supporting Information. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-(1H-Indol-3-yl)-2-methylpropan-2-amine.
  • JEOL. (n.d.).
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of propan-2-amine.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • SpectraBase. (n.d.). N-(1H-indol-3-ylmethyl)-4-methylaniline - Optional[1H NMR] - Spectrum.
  • SpectraBase. (n.d.). 3-(1H-Indol-3-yl)-2-[(thiophen-2-ylmethyl)amino]propanoic acid methyl ester - Optional[13C NMR] - Chemical Shifts.
  • NIST WebBook. (n.d.). 1H-Indole-3-ethanamine, α-methyl-.
  • ResearchGate. (2025). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide.
  • ResearchG
  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.

Sources

Exploratory

An In-depth Technical Guide to N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine: Properties and Synthesis

For distribution to: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the chemical properties and a detailed synthetic protocol for the novel compound...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties and a detailed synthetic protocol for the novel compound N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of N-substituted indol-3-ylmethylamines.

Core Molecular Attributes

N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine is a derivative of indole, a ubiquitous heterocyclic scaffold in numerous biologically active compounds. The structure features a sterically hindered tert-butylamine moiety linked to the indole-3-position via a methylene bridge. While this specific compound is not widely documented in commercial databases, its molecular formula and weight have been determined based on its chemical structure.

PropertyValue
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.30 g/mol
IUPAC Name N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine

Strategic Synthesis: A Protocol Grounded in Precedent

The synthesis of N-substituted indol-3-ylmethylamines can be efficiently achieved through various established methodologies. A particularly effective and high-yield approach involves the transamination of gramine (3-(dimethylaminomethyl)-1H-indole) with a primary amine.[1] This method is predicated on the lability of the dimethylamino group of gramine, which serves as an excellent leaving group in the presence of a suitable primary amine nucleophile.

The proposed synthesis for N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine leverages this well-established transamination reaction, offering a direct and reliable route to the target compound.

Experimental Protocol: Transamination of Gramine

This protocol details the synthesis of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine from gramine and tert-butylamine.

Materials and Reagents:

  • Gramine (3-(dimethylaminomethyl)-1H-indole)

  • tert-Butylamine (2-methylpropan-2-amine)

  • High-boiling point solvent (e.g., xylene or toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

  • NMR spectrometer (for product characterization)

  • Mass spectrometer (for product characterization)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve gramine (1 equivalent) in a high-boiling point solvent such as xylene.

  • Addition of Amine: Add an excess of tert-butylamine (3-5 equivalents) to the reaction mixture. The use of excess amine drives the equilibrium towards product formation.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Experimental Rationale

The choice of a high-boiling point solvent is crucial for this reaction as it requires elevated temperatures to facilitate the displacement of the dimethylamino group. The use of excess tert-butylamine is a key strategic decision to shift the reaction equilibrium towards the desired product, maximizing the yield. The aqueous work-up with sodium bicarbonate is designed to remove any acidic impurities, while the brine wash aids in the removal of residual water from the organic phase. Finally, column chromatography is the standard and most effective method for purifying the final compound from any unreacted starting materials or byproducts.

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Gramine Gramine Reaction Transamination (Reflux in Xylene) Gramine->Reaction tBuNH2 tert-Butylamine tBuNH2->Reaction Workup Aqueous Work-up (DCM, NaHCO₃, Brine) Reaction->Workup Cooling & Solvent Removal Purification Column Chromatography Workup->Purification Drying & Concentration Product N-(1H-indol-3-ylmethyl)- 2-methylpropan-2-amine Purification->Product

Caption: Synthetic workflow for N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine.

Logical Framework of the Transamination Reaction

The underlying mechanism of this synthesis is a nucleophilic substitution reaction. The diagram below outlines the logical progression from reactants to the final product.

LogicalFramework Reactants Reactants: - Gramine (Electrophile Precursor) - tert-Butylamine (Nucleophile) Activation In situ formation of Indole-3-methyleneiminium ion Reactants->Activation Thermal Condition Attack Nucleophilic attack by tert-Butylamine Activation->Attack ProductFormation Formation of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine Attack->ProductFormation Byproduct Byproduct: Dimethylamine ProductFormation->Byproduct

Caption: Logical steps of the transamination reaction.

References

  • PubChem. 1-(1H-indol-3-yl)-2-methylpropan-2-amine. National Center for Biotechnology Information. [Link]

  • Afsah, E., & Jackson, A. (1984). Synthesis and reactions of N-indol-3-ylmethylalkylammes and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1571-1576. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Two-Step Synthesis of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine from Indole

Introduction & Route Rationale The synthesis of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine involves the functionalization of the privileged indole core with a sterically hindered tert-butylamine moiety. While direct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Route Rationale

The synthesis of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine involves the functionalization of the privileged indole core with a sterically hindered tert-butylamine moiety. While direct multi-component Mannich reactions are occasionally employed for indole functionalization, they often suffer from poor regioselectivity, over-alkylation, or complex purification profiles when primary amines are utilized.

To ensure a self-validating, high-yielding, and scalable process suitable for drug development, a highly controlled two-step sequence is preferred:

  • Vilsmeier-Haack Formylation: Regioselective functionalization at the C3 position of indole to yield 1H-indole-3-carboxaldehyde.

  • Reductive Amination: Condensation of the intermediate aldehyde with tert-butylamine, followed by in situ reduction using sodium triacetoxyborohydride (NaBH(OAc)3).

This approach provides distinct analytical checkpoints (e.g., isolation of the bench-stable aldehyde intermediate) and utilizes mild reducing conditions that tolerate sensitive functional groups, ensuring high scientific integrity and reproducibility.

Workflow Indole Indole (Starting Material) Vilsmeier Vilsmeier-Haack Formylation Indole->Vilsmeier POCl3, DMF, 0 to 40 °C Intermediate Indole-3-carboxaldehyde (Intermediate) Vilsmeier->Intermediate Aq. NaOH Quench RedAmin Reductive Amination Intermediate->RedAmin t-BuNH2, AcOH, DCE Product N-(1H-indol-3-ylmethyl)- 2-methylpropan-2-amine RedAmin->Product NaBH(OAc)3, RT

Workflow for the two-step synthesis of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine.

Step 1: Vilsmeier-Haack Formylation of Indole

Causality & Mechanistic Insights

The Vilsmeier-Haack reaction relies on the generation of a highly electrophilic chloroiminium species (the Vilsmeier reagent) formed by the reaction of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) (1)[1]. Indole, being electron-rich, attacks this electrophile predominantly at the C3 position due to the thermodynamic stability of the resulting enamine-like intermediate.

Critical Control Points: The reaction must be kept strictly cold (0 °C) during the formation of the Vilsmeier reagent to prevent uncontrolled exothermic decomposition. Subsequent aqueous basic workup serves a dual purpose: it hydrolyzes the iminium intermediate to the desired aldehyde and acts as a self-purifying step, as the product precipitates cleanly out of the aqueous phase.

Step-by-Step Protocol
  • Reagent Preparation: Purge a dry, round-bottom flask with N2. Add anhydrous DMF (3.0 equiv) and cool to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add POCl3 (1.2 equiv) dropwise over 15 minutes. Maintain the internal temperature below 10 °C. Stir the resulting pale-yellow complex for 30 minutes at 0 °C.

  • Indole Addition: Dissolve Indole (1.0 equiv, e.g., 10 mmol) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Execution: Remove the ice bath and warm the reaction mixture to 35–40 °C. Stir for 1.5 hours. Monitor the reaction by TLC (Hexanes/EtOAc 7:3) until the starting indole spot is entirely consumed.

  • Quench & Isolation: Pour the reaction mixture onto crushed ice. Slowly add a 5M NaOH aqueous solution until the pH reaches 8.0–8.5. A thick, off-white precipitate of 1H-indole-3-carboxaldehyde will form.

  • Purification: Filter the solid under vacuum, wash extensively with cold distilled water to remove residual DMF and phosphate salts, and dry under high vacuum.

Step 2: Reductive Amination with tert-Butylamine

Causality & Mechanistic Insights

Direct alkylation of primary amines is notoriously difficult to control and often leads to polyalkylation. Reductive amination circumvents this by first forming a Schiff base (imine), which is subsequently reduced (2)[2].

Because tert-butylamine is highly sterically hindered, the initial nucleophilic attack and subsequent dehydration to form the imine are kinetically slow. To overcome this, a stoichiometric amount of acetic acid is added to activate the carbonyl carbon and facilitate dehydration. Sodium triacetoxyborohydride (NaBH(OAc)3) is the optimal reducing agent here; its electron-withdrawing acetate groups make it a milder hydride donor than NaBH4, allowing it to selectively reduce the protonated iminium ion without prematurely reducing the unreacted aldehyde[2].

Step-by-Step Protocol
  • Imine Formation: In a dry flask under N2, dissolve the intermediate 1H-indole-3-carboxaldehyde (1.0 equiv) in 1,2-dichloroethane (DCE, 0.2 M). Add tert-butylamine (1.5 equiv) and glacial acetic acid (1.0 equiv). Stir at room temperature for 1–2 hours to allow hemiaminal/imine equilibration.

  • Reduction: Cool the mixture slightly (15 °C) and add NaBH(OAc)3 (1.5 equiv) portionwise to manage mild hydrogen evolution and exotherm.

  • Reaction Execution: Stir the suspension at room temperature for 12 hours. The reaction is complete when TLC (DCM/MeOH 9:1) shows the disappearance of the aldehyde (3)[3].

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO3 and stir vigorously for 30 minutes to break down boron complexes. Extract the aqueous layer with dichloromethane (DCM) three times.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue via flash column chromatography (DCM to DCM/MeOH 95:5) to yield the pure target compound.

Mechanism Aldehyde Indole-3-CHO + t-BuNH2 Hemiaminal Hemiaminal Aldehyde->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium -H2O (AcOH Cat.) Amine Target Amine Iminium->Amine Hydride Transfer [NaBH(OAc)3]

Mechanistic pathway of the reductive amination step using NaBH(OAc)3.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, reaction conditions, and expected yields for the two-step synthesis.

ParameterStep 1: Vilsmeier-Haack FormylationStep 2: Reductive Amination
Starting Material Indole (1.0 eq)1H-indole-3-carboxaldehyde (1.0 eq)
Key Reagents POCl3 (1.2 eq), DMF (3.0 eq)tert-butylamine (1.5 eq), NaBH(OAc)3 (1.5 eq)
Catalyst/Additive NoneGlacial Acetic Acid (1.0 eq)
Solvent DMF (neat/solvent)1,2-Dichloroethane (DCE)
Temperature 0 °C to 40 °CRoom Temperature (20–25 °C)
Reaction Time 1.5 – 2 hours12 hours
Expected Yield 85 – 95%70 – 85%

References

  • WO2007077005A1 - 3,5-substituted piperidine compounds as renin inhibitors Google Patents URL
  • Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)
  • Reductive Amination, and How It Works Master Organic Chemistry URL

Sources

Application

Application Note: Quantitative Analysis of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine using High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive guide for the quantitative analysis of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine, a tryptamine derivative, in various sample matrices. Recognizing the importance of accurate quantification for researchers, scientists, and drug development professionals, we present two robust analytical methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine analysis and the more sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level detection. The protocols herein are grounded in established principles for the analysis of indole alkaloids and related compounds, ensuring scientific integrity and reliability.[1][2][3][4] This document further outlines the critical steps for method validation in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data accuracy and reproducibility.[5][6][7]

Introduction

N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine is a synthetic tryptamine derivative. As with many novel psychoactive substances, the ability to accurately quantify this compound in various matrices is crucial for research, pharmacokinetic studies, and quality control in drug development.[3][4] The indole alkaloid scaffold, a common feature in many biologically active compounds, presents unique analytical challenges and opportunities.[8][9][10] This guide provides detailed methodologies to address these, ensuring reliable and reproducible quantification.

Method Selection: HPLC-UV and LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: This technique is a workhorse in many analytical laboratories due to its simplicity, robustness, and cost-effectiveness.[1][11][12] It is well-suited for the analysis of bulk materials, and formulated products where the concentration of the analyte is relatively high. The chromophore of the indole ring allows for sensitive UV detection.[1]

  • LC-MS/MS: For complex biological matrices or when low detection limits are necessary, LC-MS/MS is the method of choice.[3][4][13][14][15] Its high selectivity and sensitivity enable the accurate quantification of the analyte even in the presence of interfering substances.[3][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol provides a starting point for the development of a robust HPLC-UV method for the quantification of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine.

Principle

The analyte is separated from other components in the sample on a reversed-phase HPLC column and is then detected by a UV detector at a wavelength where the indole moiety exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared with known standards.

Materials and Reagents
  • N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid or trifluoroacetic acid (TFA)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • HPLC vials

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C E Inject into HPLC C->E D Prepare Sample Solution D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Generate Calibration Curve H->I J Quantify Analyte I->J

Figure 1: HPLC-UV Experimental Workflow.

Detailed Protocol
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • The sample preparation will vary depending on the matrix. For a simple matrix, dissolve a known amount of the sample in the mobile phase. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[3]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution can be used. A good starting point is a mixture of acetonitrile and water (both containing 0.1% formic acid). For example, an isocratic elution with 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: Determine the wavelength of maximum absorbance (λmax) of the analyte by scanning a standard solution from 200 to 400 nm. The expected λmax for an indole derivative is around 280 nm.[1][16]

  • Data Analysis:

    • Integrate the peak area of the analyte in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for the sensitive and selective quantification of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine in complex matrices.

Principle

The analyte is first separated by liquid chromatography and then ionized, fragmented, and detected by a tandem mass spectrometer. The high selectivity of MS/MS is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[3][4][13][14]

Materials and Reagents
  • All reagents listed for the HPLC-UV method.

  • Internal standard (IS), preferably a stable isotope-labeled analog of the analyte.

  • LC-MS grade solvents.

Instrumentation
  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Prepare Standards & Samples B Spike with Internal Standard A->B C Sample Extraction (LLE/SPE) B->C D Inject into LC C->D E Chromatographic Separation D->E F ESI & Mass Spectrometry E->F G MRM Data Acquisition F->G H Peak Area Ratio Calculation G->H I Quantification H->I

Figure 2: LC-MS/MS Experimental Workflow.

Detailed Protocol
  • Standard and Sample Preparation:

    • Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed amount of the internal standard into a blank matrix. The concentration range should cover the expected concentrations in the samples.

    • For sample preparation, use a suitable extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix components.[3][15]

  • LC-MS/MS Conditions:

    • LC Conditions: Similar to the HPLC-UV method, but often with a UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis and better resolution.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. Optimize the collision energy to obtain characteristic product ions. At least two MRM transitions should be monitored for confident identification and quantification.

      • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal of the analyte.

  • Data Analysis:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation

A thorough method validation is essential to ensure the reliability of the analytical results.[5][17][6][7] The following parameters should be evaluated according to ICH guidelines.[5][17][6][7]

Validation Parameter Description Acceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for spiked samples.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in results with small variations in parameters like mobile phase composition, pH, and temperature.

Conclusion

The HPLC-UV and LC-MS/MS methods described in this application note provide a robust framework for the quantitative analysis of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine. The choice of method will depend on the specific analytical needs. Proper method validation in accordance with ICH guidelines is crucial to ensure the generation of high-quality, reliable, and reproducible data in research and development settings.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Dagnino, D., Schripsema, J., Peltenburg, A., & Verpoorte, R. (1991). Capillary Gas Chromatographic Analysis of Indole Alkaloids: Investigation of the Indole Alkaloids Present in Tabernaemontana divaricata Cell Suspension Culture.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • Gherghel, D., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Revista de Chimie, 67(6), 1186-1190.
  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Li, S., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
  • Mroczek, T. (2015). A simple isocratic hplc method for the simultaneous determination of antipsychotic indole alkaloids in Rauwolfia Tetraphylla.
  • Ni, Y., et al. (2015). Determination of Indole Alkaloids by High-Performance Liquid Chromatography with Resonance Rayleigh Scattering Detection. Critical Reviews in Analytical Chemistry, 45(4), 333-340.
  • Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2559-2569.
  • Piovan, A., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Molecules, 25(2), 306.
  • Sadowska, B., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 44(1), 169-174.
  • Sharma, A., et al. (2014). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. International Journal of Pharmaceutical Sciences and Research, 5(8), 3389.
  • Smith, M. L., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
  • Stoever, H. G., & Bayer, F. L. (1971). Gas Chromatographic Analysis of Acidic Indole Auxins in Nicotiana. Plant Physiology, 48(6), 723-726.
  • Xiang, P., et al. (2020). UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases.
  • Zhang, Y., et al. (2012).
  • Zuanazzi, J. A. S., et al. (2020). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. Molecules, 25(22), 5293.
  • Zuanazzi, J. A. S., et al. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI.

Sources

Method

Application Notes & Protocols: The Role of Indole Derivatives in the Development of Novel Antimicrobial Agents

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent development of new antimicrobial agents.[1] Among the diverse heterocyclic scaffolds explored in medicinal chemistry, the indole nucleus stands out as a "privileged" structure due to its prevalence in biologically active compounds and its capacity for diverse chemical modifications.[2][3] Recent studies have underscored the potential of indole derivatives as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of pathogens, including resilient strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4][5]

This guide provides a comprehensive overview of the application of indole derivatives, with a focus on N-substituted indol-3-ylmethyl amines, in antimicrobial research. While direct data on "N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine" is limited, the principles and protocols outlined herein are broadly applicable to this and other novel indole-based compounds. We will delve into the scientific rationale behind experimental design, provide detailed protocols for antimicrobial evaluation, and discuss potential mechanisms of action.

The Indole Scaffold: A Foundation for Antimicrobial Activity

The indole ring system, a fusion of a benzene and a pyrrole ring, is a key pharmacophore in numerous natural and synthetic bioactive molecules.[2][3] Its antimicrobial potential stems from several key features:

  • Structural Versatility: The indole nucleus can be readily functionalized at various positions, particularly C-2, C-3, and the N-1 position of the pyrrole ring. This allows for the systematic modification of the molecule's physicochemical properties (e.g., lipophilicity, electronic distribution) to optimize antimicrobial potency and spectrum.[2]

  • Interaction with Biological Targets: The planar structure and electron-rich nature of the indole ring facilitate interactions with various biological targets within microbial cells. These interactions can disrupt essential cellular processes, leading to growth inhibition or cell death.

  • Biofilm Disruption: Several indole derivatives have demonstrated the ability to not only kill planktonic (free-floating) bacteria but also to inhibit the formation of and even eradicate established biofilms, which are notoriously difficult to treat.[6]

The general structure of an N-(1H-indol-3-ylmethyl) amine is shown below, highlighting the key positions for chemical modification.

Synthesis_Workflow Reactants Gramine + Primary Alkylamine Reaction Reflux in Solvent Reactants->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Characterization NMR, MS, FT-IR Purification->Characterization Product Pure N-(1H-indol-3-ylmethyl)alkylamine Characterization->Product MIC_vs_DiskDiffusion cluster_MIC Broth Microdilution (Quantitative) cluster_Disk Disk Diffusion (Qualitative) MIC_Prep Serial Dilution in 96-well plate MIC_Inoc Inoculate with Microbe MIC_Prep->MIC_Inoc MIC_Incubate Incubate MIC_Inoc->MIC_Incubate MIC_Result Determine MIC (µg/mL) MIC_Incubate->MIC_Result Disk_Prep Lawn of Microbe on Agar Disk_Apply Apply Impregnated Disks Disk_Prep->Disk_Apply Disk_Incubate Incubate Disk_Apply->Disk_Incubate Disk_Result Measure Zone of Inhibition (mm) Disk_Incubate->Disk_Result Start Evaluate Antimicrobial Activity cluster_MIC cluster_MIC Start->cluster_MIC cluster_Disk cluster_Disk Start->cluster_Disk

Sources

Application

Application Notes and Protocols for the Putative Chemical Probe: N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine

Abstract This document provides a comprehensive guide for the investigation and use of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine as a putative chemical probe. While direct literature on this specific molecule is spa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the investigation and use of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine as a putative chemical probe. While direct literature on this specific molecule is sparse, its structural motifs—an indole-3-ylmethyl core common to tryptamines and a sterically hindered tert-butylamine group—suggest potential interactions with neuropharmacological targets such as serotonin (5-HT) receptors.[1][2] This guide presents a hypothetical framework based on the known biological activities of structurally related indole derivatives to facilitate the exploration of this compound's potential as a chemical probe for researchers in neuropharmacology and drug discovery.

Introduction: Unveiling a Potential Neuromodulator

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin.[3] N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine belongs to the family of indolealkylamines, which are known to interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) in the central nervous system.[1][2] The structural similarity of the indole-3-ylmethyl moiety to serotonin suggests a potential affinity for serotonin receptors. The introduction of a tert-butyl group on the amine may confer unique selectivity and pharmacokinetic properties compared to other tryptamine derivatives.

These application notes will guide researchers through a series of protocols to characterize the pharmacological profile of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine, with a primary focus on its potential as a modulator of serotonin receptor signaling. Additionally, based on the broader activities of indole derivatives, a protocol to explore its potential as an inhibitor of tubulin polymerization is also included.[4][5]

Disclaimer: The following application notes and protocols are presented as a hypothetical framework based on the chemical structure of the molecule and the known biological activities of similar indole-containing compounds. These are intended to serve as a guide for researchers to investigate the potential of this molecule as a chemical probe.

Physicochemical Properties and Data

A summary of the key physicochemical properties of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine is provided below. These properties are essential for designing experiments, including solvent selection and concentration calculations.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂-
Molecular Weight 202.30 g/mol -
CAS Number Not available-
Predicted LogP 2.8-
SMILES CC(C)(N)CC1=CNC2=CC=CC=C12-

Hypothesized Mechanism of Action: A Focus on Serotonergic Pathways

Based on its structural analogy to serotonin and other tryptamine derivatives, we hypothesize that N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine may act as a ligand for one or more serotonin (5-HT) receptor subtypes. The binding of this compound to a 5-HT receptor, which is a G-protein coupled receptor (GPCR), would initiate an intracellular signaling cascade. For instance, if it targets a Gs-coupled 5-HT receptor, it would lead to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Conversely, interaction with a Gi-coupled receptor would inhibit adenylyl cyclase and decrease cAMP levels.

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT Receptor (GPCR) G_protein G-Protein (αβγ) Receptor->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Modulation (Activation/Inhibition) cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Probe N-(1H-indol-3-ylmethyl) -2-methylpropan-2-amine Probe->Receptor Binding ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of downstream targets binding_assay_workflow start Start prepare_reagents Prepare Reagents: - Cell membranes expressing 5-HT receptor - Radioligand (e.g., [³H]5-HT) - Test compound dilutions - Assay buffer start->prepare_reagents incubation Incubate membranes, radioligand, and test compound prepare_reagents->incubation filtration Rapidly filter through glass fiber filters to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing scintillation Measure radioactivity of filters using liquid scintillation counting washing->scintillation data_analysis Analyze data to determine IC₅₀ and Ki values scintillation->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro radioligand binding assay.

Materials:

  • Cell membranes expressing the human 5-HT receptor subtype of interest.

  • Radioligand specific for the target receptor (e.g., [³H]5-HT).

  • N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine.

  • Non-labeled competing ligand (for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine in assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a saturating concentration of a non-labeled competing ligand (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Functional Assay - cAMP Accumulation

This assay will determine if the compound acts as an agonist, antagonist, or inverse agonist at a Gs or Gi-coupled 5-HT receptor by measuring changes in intracellular cAMP levels.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the 5-HT receptor of interest.

  • Cell culture medium and supplements.

  • Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

  • Forskolin (to stimulate cAMP production in Gi-coupled receptor assays).

  • A known agonist and antagonist for the target receptor.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Seed the cells in a 96-well plate and grow to confluency.

  • Wash the cells with assay buffer.

  • For agonist mode: Add varying concentrations of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine to the cells.

  • For antagonist mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known agonist at its EC₅₀ concentration.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

Data Analysis:

  • Agonist mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ and Emax values.

  • Antagonist mode: Plot the response (as a percentage of the agonist response) against the logarithm of the test compound concentration to determine the IC₅₀. Calculate the antagonist affinity (Kb) using the Gaddum equation.

Protocol 3: Tubulin Polymerization Assay

This protocol will assess the compound's ability to inhibit the polymerization of tubulin, a mechanism of action for some anticancer drugs. [4][5] Materials:

  • Purified tubulin (>99% pure).

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • GTP solution.

  • Paclitaxel (as a positive control for polymerization promotion).

  • Colchicine or Nocodazole (as positive controls for polymerization inhibition).

  • A spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare serial dilutions of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine.

  • In a 96-well plate, add the tubulin polymerization buffer, GTP, and either the test compound, a positive control, or a vehicle control.

  • Pre-incubate the plate at 37°C for a few minutes.

  • Initiate the polymerization by adding cold tubulin to each well.

  • Immediately begin monitoring the change in absorbance at 340 nm at 37°C every minute for at least 60 minutes.

Data Analysis:

  • Plot the absorbance at 340 nm versus time for each condition.

  • An increase in absorbance indicates tubulin polymerization.

  • Compare the rate and extent of polymerization in the presence of the test compound to the controls.

  • Calculate the IC₅₀ for inhibition of tubulin polymerization if a dose-dependent effect is observed.

Data Interpretation and Essential Controls

For all assays, it is crucial to include appropriate controls to ensure the validity of the results:

  • Positive Controls: A known active compound for the target (e.g., a known 5-HT receptor agonist/antagonist or a known tubulin inhibitor) should be included to confirm that the assay is working correctly.

  • Negative Controls: A vehicle control (the solvent in which the test compound is dissolved) should be run to determine the baseline response.

  • Dose-Response Curves: Always generate full dose-response curves to accurately determine potency (EC₅₀ or IC₅₀) and efficacy (Emax).

Conclusion

N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine represents an under-investigated molecule with the potential to be a valuable chemical probe for studying serotonergic systems or as a starting point for anticancer drug discovery. The protocols outlined in this guide provide a robust framework for its initial characterization. Careful execution of these experiments and thorough data analysis will be essential to elucidate its true biological activity and potential applications.

References

  • Smolecule. (2024, August 10). Buy N-(Propan-2-yl)-1H-indol-2-amine.
  • MDPI. (2021, January 31). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide.
  • Ren, A., Wei, W., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry.
  • Der Pharma Chemica. Synthesis and biological evaluation of indoles.
  • BenchChem. Potential Therapeutic Targets of 4-Methyl-1H-indol-3-amine and Related Indole Analogs.
  • Afsah, E., & Jackson, A. (1984). Synthesis and reactions of N-indol-3-ylmethylalkylammes and related compounds. Journal of The Chemical Society-perkin Transactions 1.
  • PMC. N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization.
  • PubChem. 1-(1H-indol-3-yl)-2-methylpropan-2-amine.
  • BenchChem. Application Notes and Protocols for 1-(1H-indol-3-yl)-2-(methylamino)ethanol as a Putative Chemical Probe.
  • American Chemical Society. (2012, November 20). Development of Second-Generation Indole-Based Dynamin GTPase Inhibitors.
  • BenchChem. Application Notes and Protocols for 4-Methyl-1H-indol-3-amine in Drug Discovery and Development.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists troubleshooting the synthesis of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine (als...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists troubleshooting the synthesis of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine (also referred to as N-(tert-butyl)-1-(1H-indol-3-yl)methanamine).

The most robust synthetic route for this molecule is the reductive amination of indole-3-carboxaldehyde with tert-butylamine. However, the extreme steric bulk of the tert-butyl group often leads to stalled imine condensation and competing side reactions. This guide provides mechanistic troubleshooting, optimized protocols, and validated data to maximize your yield.

Pathway SM Indole-3-carboxaldehyde + tert-Butylamine Imine Imine Intermediate (Schiff Base) SM->Imine Condensation (-H2O) Ti(OiPr)4 or Sieves SideProduct Indole-3-methanol (Over-reduction) SM->SideProduct Premature Reduction (If reducing agent added too early) Product N-(1H-indol-3-ylmethyl)- 2-methylpropan-2-amine Imine->Product Reduction NaBH(OAc)3 or NaBH4

Reaction pathway for reductive amination of indole-3-carboxaldehyde with tert-butylamine.

Mechanistic Troubleshooting & FAQs

Q1: My reaction yields mostly indole-3-methanol instead of the desired secondary amine. How do I prevent this?

  • Causality: This is a classic over-reduction issue. tert-Butylamine is highly sterically hindered, making the initial nucleophilic attack on the aldehyde exceptionally slow. If you perform a "direct" reductive amination (mixing aldehyde, amine, and reducing agent simultaneously), the reducing agent will preferentially reduce the unreacted indole-3-carboxaldehyde into indole-3-methanol[1].

  • Solution: Transition to an indirect (stepwise) reductive amination . You must force the imine (Schiff base) formation to completion before introducing the hydride source. Utilizing a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)4) or dehydrating agents (e.g., 3Å molecular sieves) will drive the condensation forward.

Q2: Which reducing agent provides the highest chemoselectivity for this specific transformation?

  • Causality: The choice of hydride dictates the reaction's selectivity. Sodium cyanoborohydride (NaBH3CN) is traditional but highly toxic and sluggish. Sodium triacetoxyborohydride (NaBH(OAc)3) is the gold standard for direct reductive aminations because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it too mild to reduce most aldehydes but reactive enough to reduce protonated iminium ions[1][2].

  • Solution: For the stepwise method with tert-butylamine, once the imine is fully formed in a solvent like methanol, standard Sodium borohydride (NaBH4) can be used safely. If attempting a direct reductive amination, NaBH(OAc)3 in 1,2-dichloroethane (DCE) is mandatory to prevent premature aldehyde reduction[1].

Q3: I am losing product during the aqueous workup. How can I improve recovery?

  • Causality: The target molecule is a basic secondary amine. If the aqueous quench is not sufficiently alkaline, the amine remains protonated (as an ammonium salt) and partitions into the aqueous layer, leading to artificially low isolated yields.

  • Solution: Quench the reaction with saturated aqueous NaHCO3 or 1N NaOH to ensure the aqueous phase is at pH > 10. This guarantees the product is in its free-base form, maximizing its partition coefficient into the organic extraction solvent (EtOAc or DCM).

Quantitative Data: Reducing Agent Selection

To facilitate protocol optimization, the following table summarizes the kinetic and safety profiles of standard reducing agents used in this synthesis[1][2].

Reducing AgentRelative Hydride ReactivitySelectivity (Iminium vs. Aldehyde)Toxicity / ByproductsRecommended Protocol
NaBH4 HighLow (Reduces both rapidly)Low (Borate salts)Indirect (Stepwise) : Add only after 100% imine conversion.
NaBH(OAc)3 LowHigh (Prefers iminium ions)Low (Acetic acid)Direct : Best for unhindered amines, acceptable for tert-butylamine if monitored.
NaBH3CN ModerateHigh (pH dependent, optimal at pH 5-6)High (Generates toxic HCN gas at low pH)Not Recommended : Outperformed by NaBH(OAc)3 in safety and yield.
Validated Experimental Protocol: Stepwise Reductive Amination

This self-validating protocol is engineered to overcome the steric hindrance of tert-butylamine, ensuring >85% conversion to N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine.

Phase 1: Imine Condensation

  • Charge the Reactor: To an oven-dried, argon-purged round-bottom flask, add Indole-3-carboxaldehyde (1.0 equiv, e.g., 10 mmol).

  • Solvent & Amine Addition: Dissolve the aldehyde in anhydrous Methanol (0.2 M). Add tert-butylamine (3.0 equiv). Note: The excess amine compensates for its volatility and drives the equilibrium.

  • Dehydration: Add activated 3Å molecular sieves (approx. 500 mg/mmol) or Ti(OiPr)4 (1.2 equiv) to scavenge water.

  • Stir: Heat the mixture to 40°C and stir for 12-16 hours.

  • Validation Check: Monitor via TLC or LC-MS. Do not proceed to Phase 2 until the aldehyde peak is completely consumed. This self-validation step prevents over-reduction.

Phase 2: Reduction & Workup 6. Cooling: Cool the reaction mixture to 0°C using an ice bath. 7. Hydride Addition: Slowly add NaBH4 (1.5 equiv) in small portions over 15 minutes to control the exothermic hydrogen evolution. 8. Completion: Stir at room temperature for 2 hours. 9. Quench: Carefully quench the reaction by adding 1N NaOH until the pH of the aqueous layer reaches 10-11. 10. Extraction: Filter off the molecular sieves (if used) through a Celite pad. Extract the filtrate with Ethyl Acetate (3 x 20 mL). 11. Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH gradient) if necessary.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning lipophilic drug candidates from organic synthesis into aqueous biological assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when transitioning lipophilic drug candidates from organic synthesis into aqueous biological assays. This guide provides a comprehensive, mechanistically grounded framework for troubleshooting the solubility of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine .

Chemical Profiling & Solvation Thermodynamics

To resolve solubility issues, we must first understand the structural dichotomy of this specific molecule:

  • The Indole Core: The indole ring system is predominantly hydrophobic, aromatic, and planar[1]. This planarity drives high crystal lattice energy in the solid state, making it thermodynamically difficult for water molecules to disrupt the lattice and solvate the compound[1]. Furthermore, indole derivatives are notoriously unstable in highly acidic media, prone to rapid oligomerization[2].

  • The tert-Butylamine Moiety: While the secondary amine is ionizable (pKa ~9.5–10.5), the adjacent tert-butyl group is exceptionally bulky and lipophilic. This steric hindrance physically blocks water molecules from efficiently forming a hydration shell around the protonated nitrogen, severely limiting aqueous solubility even in its ionized state.

Diagnostic Troubleshooting Workflow

TroubleshootingFlow Start Compound Precipitation in Aqueous Media CheckPH Check Assay pH (Target: pH 7.4?) Start->CheckPH IsIonizable Is Amine Protonated? (pKa ~9.5-10.5) CheckPH->IsIonizable Yes AdjustPH Lower pH to 5.5-6.5 (Monitor Stability) CheckPH->AdjustPH No, pH > 7.4 IsIonizable->AdjustPH No UseCosolvent Use Co-solvents (e.g., DMSO/PEG400) IsIonizable->UseCosolvent Yes, but insoluble UseCD Formulate with HP-β-Cyclodextrin AdjustPH->UseCD Indole Degrades Success Soluble & Stable Ready for Assay AdjustPH->Success Stable UseCosolvent->UseCD Assay Intolerant UseCosolvent->Success Tolerates <1% DMSO UseCD->Success

Diagnostic workflow for resolving aqueous solubility issues of indole-amine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why does my compound "crash out" of solution when diluting from a DMSO stock into pH 7.4 PBS? A1: This phenomenon is known as a "solvent crash." While Dimethyl sulfoxide (DMSO) is an excellent hydrogen bond acceptor that easily disrupts the crystal lattice of the indole intermediate[1], water is a highly polar hydrogen bond donor/acceptor network. When the DMSO stock is diluted into PBS, the DMSO diffuses rapidly into the bulk aqueous phase. Because the neutral free-base form of the indole and the bulky tert-butyl group are highly lipophilic, the local concentration of the compound instantly exceeds its thermodynamic solubility limit, causing rapid nucleation and precipitation. Solution: Utilize a step-down serial dilution method or introduce a bridging co-solvent like PEG 400 before final aqueous dilution[1].

Q2: Can I just lower the pH of my assay buffer to protonate the amine and force dissolution? A2: Yes, but with extreme caution. The nitrogen atom in the secondary amine is basic, and lowering the pH will lead to protonation, significantly increasing aqueous solubility[1]. However, indole compounds are highly sensitive to acidic environments. At low pH (e.g., pH < 4.0), the C3 position of the indole ring can become protonated, triggering a cascade that leads to rapid oligomerization and complete loss of biological activity[2]. Solution: If pH adjustment is necessary, maintain a mild pH of 5.5–6.5. This provides a balance between partial amine protonation and indole stability.

Q3: How can I achieve high concentrations (>1 mM) at physiological pH (7.4) for cell-based assays without using toxic levels of DMSO? A3: To bypass the pH-solubility trade-off, you must physically mask the hydrophobic domains of the molecule. This is best achieved using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity[1]. The cavity encapsulates the hydrophobic indole ring and the bulky tert-butyl group, forming a water-soluble inclusion complex[1]. This shields the compound from the aqueous environment, preventing precipitation without altering the bulk pH or requiring cell-toxic levels of organic solvents (keep DMSO <0.1% for cell cultures)[2].

Quantitative Solubility & Stability Matrix

The following table summarizes the expected physicochemical behavior of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine under various formulation strategies.

Formulation ConditionApparent SolubilityStability (24h)Primary Solubilization Mechanism
PBS (pH 7.4) Very Low (< 10 µM)HighNative equilibrium (Free base / Cation mix)
Acidic Buffer (pH 3.0) High (> 5 mM)Low (Degrades)Full amine protonation (Ionic solvation)
1% DMSO in PBS Low (~50 µM)HighCo-solvent disruption of crystal lattice
20% HP-β-CD (pH 7.4) High (> 2 mM)HighHydrophobic cavity inclusion complexation

Mechanistic Pathway of Solubilization vs. Degradation

SolubilizationMechanism Neutral Neutral Free Base (Lipophilic, Insoluble) Protonated Protonated Amine (Cationic, Soluble) Neutral->Protonated Mild Acid (pH 5.5-6.5) Complex HP-β-CD Inclusion Complex (Shielded, Soluble) Neutral->Complex Add HP-β-CD (pH 7.4) Degradation Indole Oligomerization (Loss of Activity) Protonated->Degradation Strong Acid (pH < 4.0)

Mechanistic pathways showing pH-dependent solubilization versus acid-catalyzed degradation.

Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Assessment via Nephelometry

This protocol is designed for early-stage screening to determine the exact concentration at which the compound crashes out of solution[3].

  • Preparation of Primary Stock: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature hydrolysis or micro-precipitation in the stock tube, ensuring a true molecular solution[1].

  • Serial Dilution: Create a linear serial dilution of the compound directly in DMSO[3].

  • Aqueous Spiking: Transfer aliquots of the DMSO dilutions into the target aqueous buffer (e.g., PBS pH 7.4). Ensure the final DMSO concentration remains strictly ≤1%.

    • Causality: Exceeding 1% DMSO artificially inflates apparent solubility and introduces severe cytotoxicity artifacts in downstream biological assays[2].

  • Incubation & Detection: Incubate the microplate for 2 hours at room temperature. Evaluate precipitate formation using laser nephelometry (light scattering)[3].

  • Self-Validation Check (Shake-Flask Method): To ensure the nephelometry data is accurate, subject the microplate to high-speed centrifugation using special solubility filter plates[3]. Measure the compound concentration in the saturated supernatant directly via LC/MS or UV-Vis[3]. If the LC/MS quantification matches the nephelometry inflection point, your kinetic solubility limit is definitively validated.

Protocol B: Preparation of HP-β-CD Inclusion Complex

Use this protocol when high concentrations are required at physiological pH without organic solvents.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (pH 7.4).

  • Compound Addition: Add the solid N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine directly to the excipient solution.

    • Causality: Adding the solid directly avoids the use of organic co-solvents entirely, preventing solvent-induced toxicity and ensuring the complexation is driven purely by thermodynamics[1].

  • Equilibration: Sonicate the suspension for 15 minutes, then incubate on an orbital shaker at 37°C for 24 hours.

    • Causality: Inclusion complexation is a dynamic equilibrium process. Sufficient time and kinetic energy (sonication) are required to overcome the strong crystal lattice energy of the planar indole structure[1].

  • Self-Validation Check: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound. Visually inspect the tube for a pellet. Quantify the optically clear supernatant via LC/MS to confirm the final dissolved concentration. If no pellet forms and the target concentration is verified, the inclusion complex is stable.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: enamine.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guidelines for N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, handling sensitive bifunctional molecules requires a deep understanding of their structural vulnerabilities.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, handling sensitive bifunctional molecules requires a deep understanding of their structural vulnerabilities.

N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine (also known as an N-tert-butyl-indole-3-methanamine derivative) contains two highly reactive moieties: an electron-rich indole core and a sterically hindered but nucleophilic secondary amine. This dual-functionality makes the compound highly susceptible to oxidative degradation, photo-oxidation, and dehydrogenation if storage protocols are not strictly managed.

Below is our expert-level troubleshooting guide, mechanistic breakdown, and validated protocols to ensure the absolute integrity of your compound during storage and experimentation.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why does my stock solution exhibit a pink, yellow, or brown discoloration over time? A1: Discoloration is the primary visual indicator of oxidative degradation[1]. The indole core is highly sensitive to oxygen and light. Oxidation typically occurs at the C2 and C3 positions, leading to the formation of oxindole or isatin derivatives, which possess distinct chromophores[2]. Furthermore, 3-alkylindole derivatives are highly prone to dehydrogenation, forming a highly electrophilic 3-methyleneindolenine (3-MEI) intermediate[3]. This intermediate rapidly undergoes nucleophilic attack or self-condensation, resulting in colored oligomers and a complete loss of the active compound[4].

Q2: I observe multiple unexpected peaks in my HPLC chromatogram after storing the compound in DMSO for a week. What is the cause? A2: While DMSO is a common solvent for biological assays, it can act as a mild oxidant over time, particularly for sensitive secondary amines and indoles. The secondary amine group can oxidize to form N-oxides, or react with dissolved atmospheric CO2 to form carbamates[5]. To prevent this, solutions should be prepared freshly. For unavoidable liquid storage, use anhydrous, degassed solvents and store at -80°C under an inert argon blanket[1].

Q3: Does adjusting the pH of the storage buffer improve stability? A3: Extreme pH values catalyze degradation[1]. Strong acids can trigger retro-Mannich-type cleavage of the indole-3-methanamine system, leading to the expulsion of the tert-butylamine group and rapid polymerization of the resulting indole species. Conversely, basic conditions leave the secondary amine unprotonated and highly vulnerable to oxidation[6]. The optimal approach is to store the compound as a stable hydrochloride salt in its solid form, which protonates the amine, reducing its nucleophilicity and susceptibility to oxidation[7].

Part 2: Degradation Pathways (Visualization)

To effectively prevent degradation, you must understand the causality of the molecular breakdown. The diagram below illustrates the three primary degradation vectors.

DegradationPathway Parent N-(1H-indol-3-ylmethyl)- 2-methylpropan-2-amine Oxindole Oxindole / Isatin Derivatives Parent->Oxindole O2 / Photo-oxidation MEI 3-Methyleneindolenine (3-MEI) Intermediate Parent->MEI Dehydrogenation (-H2) NOxide Amine N-Oxides & Carbamates Parent->NOxide O2 / Atmospheric CO2 Polymer Colored Oligomers & Precipitates MEI->Polymer Nucleophilic Attack

Mechanistic degradation pathways of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine.

Part 3: Experimental Protocols for Self-Validating Storage

To guarantee scientific integrity, your storage methodology must be a self-validating system that systematically eliminates oxygen, light, and moisture.

Protocol: Anaerobic Reconstitution and Archival Storage

Step 1: Solvent Preparation (Degassing)

  • Causality: Dissolved oxygen is the primary radical initiator for indole ring cleavage and amine oxidation.

  • Action: Sparge anhydrous DMSO (or your chosen assay buffer) with ultra-pure Argon gas for a minimum of 30 minutes prior to use.

Step 2: Inert Reconstitution

  • Causality: The solid-to-liquid transition drastically lowers the activation energy required for oxidation.

  • Action: Transfer the lyophilized powder to a glove box or utilize Schlenk line techniques. Reconstitute the compound using the degassed solvent to the desired stock concentration.

Step 3: Aliquoting and Shielding

  • Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and atmospheric oxygen. UV photons provide the activation energy for photo-oxidation.

  • Action: Divide the stock solution into single-use aliquots using amber glass vials (which block UV light). Purge the headspace of each vial with Argon before sealing tightly with a PTFE-lined cap.

Step 4: Cryogenic Storage

  • Causality: Ambient thermal energy accelerates the dehydrogenation of the compound into the reactive 3-MEI intermediate.

  • Action: Flash-freeze the aliquots in liquid nitrogen and immediately transfer them to a -80°C freezer for long-term storage.

Part 4: Quantitative Stability Data

Use the following table to benchmark your storage conditions against expected compound viability.

Storage StateTemperatureAtmosphereLight ExposureEstimated Shelf-Life
Solid (Salt form) -20°CArgon / NitrogenDark (Amber vial)> 12 months
Solid (Free base) -20°CArgon / NitrogenDark (Amber vial)6 months
Liquid Stock (DMSO) -80°CArgon / NitrogenDark (Amber vial)3 - 6 months
Liquid Stock (Aqueous) 4°CAmbient AirLight Exposed< 24 hours

Part 5: References

  • Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]

  • How to prevent the oxidation of Amine Catalyst? Mingxu Chemicals. [Link]

  • What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. [Link]

  • Radical rearrangement and transfer reactions in proteins. Portland Press. [Link]

  • Mechanistic Studies on the Cytochrome P450-Catalyzed Dehydrogenation of 3-Methylindole. ACS Publications.[Link]

Sources

Optimization

overcoming common side reactions in the synthesis of tryptamine analogs

Welcome to the Tryptamine Synthesis Support Center. This hub is designed for researchers, medicinal chemists, and drug development professionals facing bottlenecks in the synthesis of tryptamine analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Tryptamine Synthesis Support Center. This hub is designed for researchers, medicinal chemists, and drug development professionals facing bottlenecks in the synthesis of tryptamine analogs. Due to the electron-rich nature of the indole core and the reactivity of the ethylamine side chain, tryptamine synthesis is notoriously prone to side reactions such as over-alkylation, unwanted cyclizations, and regioselectivity issues.

Below, our Application Scientists have compiled causality-driven troubleshooting guides, validated protocols, and FAQs to help you optimize your synthetic workflows.

Module 1: The Speeter-Anthony Tryptamine Synthesis (STS)

The Speeter-Anthony synthesis remains one of the most reliable methods for generating N,N-dialkyltryptamines (e.g., psilocin derivatives) from indole precursors[1][2]. However, the final reduction step is a common point of failure.

FAQ 1.1: Why am I getting incomplete reduction or poor yields during the final LiAlH₄ step of the Speeter-Anthony synthesis?

Causality & Mechanism: The reduction of the indole-3-yl-glyoxylamide intermediate requires the exhaustive reduction of two distinct carbonyl groups. The α-keto group adjacent to the indole ring is highly electrophilic and reduces quickly to an alkoxide. However, the amide carbonyl is significantly more resistant to hydride attack due to nitrogen's lone pair delocalization. Furthermore, asymmetrical glyoxylamides exhibit distinct rotamer populations that can sterically hinder hydride approach, altering reduction kinetics[3].

If the reaction is not refluxed for a sufficient duration, or if the LiAlH₄ (LAH) is degraded, the reaction stalls at the intermediate amino-alcohol or unreduced amide. Additionally, standard aqueous workups often produce thick aluminum hydroxide emulsions that trap the highly polar tryptamine product, devastating your isolated yield[4].

Troubleshooting & Self-Validating Protocol: Optimized LAH Reduction with Fieser Quench To ensure complete reduction and maximize recovery, utilize an excess of LAH and employ the Fieser quenching method to generate a granular, easily filterable aluminum salt.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, suspend 3.0 equivalents of fresh LiAlH₄ in anhydrous tetrahydrofuran (THF). Chill to 0 °C.

  • Addition: Dissolve the glyoxylamide intermediate in anhydrous THF. Add this solution dropwise to the LAH suspension to control the exothermic evolution of hydrogen gas.

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 4 to 12 hours. Validation Check: Monitor by TLC (DCM:MeOH 9:1 with NH₄OH) until the amide spot completely disappears.

  • The Fieser Quench (Critical Step): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O (dropwise, vigorous H₂ evolution).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of distilled H₂O.

  • Isolation: Stir the mixture vigorously for 15 minutes until the aluminum salts precipitate as a crisp, white, granular solid. Filter through a Celite pad, wash the cake thoroughly with hot THF, and concentrate the filtrate to yield the crude tryptamine[4][5].

G Indole Indole Derivative Acylation Acylation (Oxalyl Chloride, 0°C) Indole->Acylation Glyoxylyl 3-Indoleglyoxylyl Chloride Acylation->Glyoxylyl Amination Amination (Amine, Base) Glyoxylyl->Amination Amide Glyoxylamide Intermediate Amination->Amide Reduction Reduction (LiAlH4, THF, Reflux) Amide->Reduction Tryptamine N,N-Dialkyltryptamine Reduction->Tryptamine

Caption: Standard Speeter-Anthony synthesis workflow for N,N-dialkyltryptamines.

Module 2: Reductive Amination & The Pictet-Spengler Side Reaction

FAQ 2.1: When attempting reductive amination of tryptamine with an aldehyde, my major product is a tetrahydro-β-carboline (THBC). How do I prevent this?

Causality & Mechanism: Tryptamine features a highly electron-rich indole core. When the primary amine condenses with an aldehyde to form an imine (or iminium ion), the C2 position of the indole ring acts as a potent internal nucleophile. Under acidic conditions (often used to promote imine formation), an intramolecular electrophilic aromatic substitution occurs rapidly. This is known as the Pictet-Spengler cyclization, which forms a fused tetrahydro-β-carboline (THBC) ring instead of undergoing the desired intermolecular hydride reduction[6][7].

Troubleshooting Strategies:

  • pH Control & Mild Reductants: Avoid strong acids. Use Sodium triacetoxyborohydride (NaBH(OAc)₃) in mildly acidic to neutral conditions (e.g., in dichloroethane with a catalytic amount of acetic acid). NaBH(OAc)₃ reduces iminium ions faster than the Pictet-Spengler cyclization can occur at this pH.

  • Protecting Groups: If synthesizing complex secondary amines, protect the tryptamine primary amine as an N-benzylamine prior to the reaction. This suppresses the side reaction and enables a broader substrate scope, as the steric bulk and altered electronics prevent C2-attack[6].

G Tryptamine Tryptamine + Aldehyde Imine Imine / Iminium Intermediate Tryptamine->Imine Condensation RedAmin Reductive Amination (NaBH(OAc)3, Mild pH) Imine->RedAmin Hydride Reduction Pictet Pictet-Spengler Cyclization (Acidic pH, C2-Attack) Imine->Pictet Intramolecular Electrophilic Aromatic Substitution Target N-Alkyl Tryptamine (Desired Product) RedAmin->Target SideProd Tetrahydro-β-carboline (Side Product) Pictet->SideProd

Caption: Mechanistic divergence: Reductive amination vs. Pictet-Spengler cyclization.

Module 3: Direct Alkylation & The "Over-Alkylation" Problem

FAQ 3.1: Direct alkylation of tryptamine with alkyl halides yields a messy mixture of mono-, di-, and quaternary amines. Can this be controlled?

Causality & Mechanism: Direct alkylation of primary amines with alkyl halides (Sₙ2 reaction) is fundamentally flawed for synthesizing secondary amines. As the primary amine is alkylated, the newly attached alkyl group donates electron density (inductive effect), making the resulting secondary amine more nucleophilic than the starting material. Consequently, the reaction cascades rapidly into tertiary amines and quaternary ammonium salts, leading to poor chemoselectivity[8][9].

Troubleshooting Strategies:

  • The "Cesium Effect": Utilizing Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃) as the base instead of K₂CO₃ can drastically alter the reaction kinetics, heavily favoring mono-N-alkylation over dialkylation due to the coordination geometry of the large cesium cation[10].

  • Hydrogen Borrowing Catalysis (Green Chemistry): A modern, highly selective alternative uses alcohols as the alkylating agent in the presence of a transition metal catalyst (e.g., Ruthenium or Iridium). The catalyst temporarily dehydrogenates the alcohol to an aldehyde, facilitates in situ imine formation, and then "borrows" the hydrogen back to reduce the imine. This prevents over-alkylation and produces water as the only byproduct[8][11].

Quantitative Comparison of Alkylation Methods

Alkylation MethodReagents / CatalystsMajor Product ProfileTypical YieldPrimary Side Reactions
Direct Alkylation Alkyl Halide (R-X), K₂CO₃Complex Mixture20–30%Over-alkylation, Quaternization[9]
"Cesium Effect" Alkyl Halide (R-X), CsOHMono-alkylated60–80%Minor dialkylation[10]
Borrowing Hydrogen Alcohol (R-OH), Ru/Ir CatalystMono/Di-alkylated (Tunable)70–90%Minimal (Water byproduct)[8]
Reductive Amination Aldehyde, NaBH(OAc)₃Mono-alkylated80–95%Pictet-Spengler (if pH is low)[6]

Module 4: Aziridine Ring Opening for β-Substituted Tryptamines

FAQ 4.1: I am trying to synthesize β-substituted tryptamines via aziridine ring-opening with indole, but I am getting poor yields and oxazoline byproducts.

Causality & Mechanism: The synthesis of β-substituted tryptamines via the nucleophilic attack of indoles on protected aziridines is a powerful enantiospecific method. However, when using standard Lewis acids (like Zn(OTf)₂), the activating protecting group on the aziridine can undergo an intramolecular cyclization known as the Heine rearrangement. This converts the aziridine into a stable oxazoline side product, completely bypassing the desired intermolecular attack by the indole[12].

Troubleshooting & Self-Validating Protocol: BF₃-Promoted Ring Opening To suppress the Heine rearrangement and force regioselective ring opening, switch to a stoichiometric amount of Boron trifluoride diethyl etherate (BF₃·OEt₂) at cryogenic temperatures using p-nitrobenzyloxycarbonyl (PNZ) or 3,5-dinitrobenzoyl (DNB) protected aziridines[12][13].

Step-by-Step Methodology:

  • Preparation: Dissolve the PNZ-protected aziridine (1.0 eq) and the indole derivative (3.0 eq, excess required to maximize yield) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.2 M.

  • Cooling: Purge the flask with argon and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Activation: Slowly add BF₃·OEt₂ (1.0 eq) dropwise. Validation Check: The reaction must remain strictly at -78 °C to prevent the kinetic Heine rearrangement pathway.

  • Reaction: Stir at -78 °C for 1 hour. Complete consumption of the aziridine should be confirmed via TLC.

  • Quench & Isolation: Quench the reaction cold by adding saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography to isolate the β-substituted PNZ-tryptamine with inverted stereochemistry (Sₙ2-like C2 attack)[12][13].

References
  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society.2

  • Shaba, R. (2020). Development of an improved psilocybin synthesis. DIVA Portal. 5

  • BenchChem. (2025). Technical Support Center: 4-Hydroxytryptamine Synthesis. 4

  • National Science Foundation. Ruthenium Catalyzed Tandem Pictet-Spengler Reaction. 6

  • Thieme Connect. (2025). N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison with Other Methods. 8

  • ACS Publications. (2017). Enantiospecific Synthesis of β-Substituted Tryptamines. Organic Letters. 12

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine and its Impurities

Welcome to the technical support center for the HPLC analysis of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to empower you to overcome common challenges and achieve robust and reliable separation of your target compound and its related impurities.

Introduction: The Challenge of Analyzing Basic Indole Amines

N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine, like many indole-containing basic compounds, presents a unique set of challenges in reversed-phase HPLC. The basic amine functional group is prone to strong interactions with residual silanol groups on the surface of silica-based stationary phases, often leading to poor peak shape, specifically tailing.[1][2][3] Furthermore, the indole moiety can be susceptible to degradation, leading to the formation of closely related impurities that can be difficult to resolve from the parent compound.[4][5]

This guide provides a systematic approach to method development and troubleshooting, focusing on the underlying principles of chromatography to enable you to make informed decisions and optimize your separations effectively.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during the HPLC analysis of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine and its impurities.

Q1: Why are my peaks for the main compound and its impurities showing significant tailing?

Answer:

Peak tailing for basic analytes like N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine is a classic problem in reversed-phase HPLC.[3][6] It's primarily caused by secondary interactions between the protonated amine group of your analyte and ionized silanol groups (Si-O⁻) on the silica surface of the column.[1][3] These interactions are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, resulting in a "tailing" peak.

Solutions:

  • Mobile Phase pH Adjustment: The most effective way to mitigate silanol interactions is to suppress the ionization of the silanol groups by lowering the mobile phase pH.[2]

    • Protocol: Prepare a mobile phase with a pH between 2.5 and 3.5 using a suitable buffer (e.g., 10-20 mM phosphate or formate buffer). At this low pH, the silanol groups are protonated (Si-OH) and less likely to interact with your basic analyte.[2] Be mindful of buffer precipitation if using high concentrations of acetonitrile.[2]

  • Column Selection: Modern HPLC columns are designed to minimize silanol interactions.

    • Recommendation: Utilize a "base-deactivated" or "end-capped" C18 column.[3] These columns have been treated to reduce the number of accessible silanol groups. Columns with polar-embedded groups can also provide shielding of the silica surface.[7]

  • Use of Mobile Phase Additives: A competing base can be added to the mobile phase to saturate the active silanol sites.

    • Protocol: Add a low concentration (e.g., 0.1% v/v) of an amine modifier like triethylamine (TEA) to the mobile phase.[8] The TEA will preferentially interact with the silanol groups, reducing their availability to interact with your analyte. However, be aware that TEA can shorten column lifetime and may suppress ionization in mass spectrometry detection.[2]

Troubleshooting Flowchart for Peak Tailing

G start Peak Tailing Observed check_neutral Inject a neutral compound. Does it tail? start->check_neutral physical_problem Physical Problem: - Void in column - Bad connection - Large extra-column volume check_neutral->physical_problem Yes chemical_problem Chemical Problem: Silanol Interactions check_neutral->chemical_problem No fix_physical Action: - Check fittings - Replace column - Minimize tubing length physical_problem->fix_physical adjust_ph Action 1: Lower Mobile Phase pH (e.g., pH 2.5-3.5) chemical_problem->adjust_ph change_column Action 2: Use Base-Deactivated/ End-Capped Column adjust_ph->change_column add_modifier Action 3: Add Competing Base (e.g., 0.1% TEA) change_column->add_modifier

Caption: A decision tree for troubleshooting peak tailing.

Q2: I am struggling to separate two closely eluting impurities. How can I improve the resolution?

Answer:

Improving the resolution between closely eluting peaks requires a systematic approach that focuses on the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[9][10]

Solutions:

  • Optimize Selectivity (α): This is often the most powerful way to improve resolution.[9]

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.[11]

    • Modify Mobile Phase pH: Small changes in the mobile phase pH can affect the ionization state of your analyte and impurities differently, leading to changes in retention and improved separation.

    • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide a significant change in selectivity. Consider a column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase).

  • Increase Column Efficiency (N): Higher efficiency leads to narrower peaks, which can improve resolution.[9]

    • Use a Longer Column: Doubling the column length will increase the plate number and can improve resolution.

    • Use a Column with Smaller Particles: Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm for UHPLC systems) will significantly increase efficiency.[12][13]

  • Adjust Retention Factor (k): Increasing the retention of the peaks can sometimes improve resolution.[9]

    • Decrease the Organic Content: In reversed-phase, reducing the percentage of the organic solvent in the mobile phase will increase the retention time and may provide better separation.[9]

Method Development Strategy for Improving Resolution

G start Poor Resolution optimize_alpha Optimize Selectivity (α) start->optimize_alpha optimize_n Increase Efficiency (N) start->optimize_n optimize_k Adjust Retention (k) start->optimize_k change_organic Change Organic Modifier (ACN vs. MeOH) optimize_alpha->change_organic longer_column Use Longer Column optimize_n->longer_column decrease_organic Decrease % Organic Solvent optimize_k->decrease_organic adjust_ph Fine-tune Mobile Phase pH change_organic->adjust_ph change_column Change Stationary Phase adjust_ph->change_column smaller_particles Use Smaller Particle Size Column longer_column->smaller_particles

Caption: A systematic approach to improving HPLC resolution.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for with N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine?

Answer:

Impurities can arise from the synthesis process or from degradation of the drug substance.

  • Synthesis-Related Impurities: These will depend on the specific synthetic route used. Common starting materials for indole synthesis can lead to related indole impurities.[14][15] For example, if a Fischer indole synthesis is employed, side-products from incomplete cyclization or alternative cyclization pathways could be present.[14] It is also possible to have impurities from the starting materials carried through the synthesis.

  • Degradation Products: Indole compounds can be susceptible to oxidation and photolytic degradation.[4][16] Forced degradation studies are essential to identify potential degradants.[17][18][19]

    • Oxidative Degradation: Exposure to oxidizing agents can lead to the formation of oxindoles or other oxidized species.

    • Hydrolytic Degradation: Depending on the pH and temperature, cleavage of the side chain could occur.

    • Photolytic Degradation: Exposure to light, particularly UV light, can induce degradation.[16]

A well-designed forced degradation study will help to generate these potential impurities and ensure your HPLC method is "stability-indicating," meaning it can separate the main compound from its degradation products.[17][20]

Q2: What would be a good starting point for HPLC method development for this compound?

Answer:

A good starting point for method development would be a generic reversed-phase gradient method.

Initial HPLC Method Parameters

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm (Base-deactivated)A standard C18 provides good hydrophobic retention. Base-deactivation minimizes peak tailing for the basic amine.[3]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to suppress silanol activity and is MS-compatible.[21]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient will help to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides consistent retention times.
Detection UV at 220 nm and 280 nmThe indole ring has strong absorbance around 220 nm and a characteristic absorbance around 280 nm.
Injection Vol. 10 µLA typical injection volume.

This starting method can then be optimized based on the initial results, focusing on improving the resolution of any closely eluting impurities as described in the troubleshooting section.

Q3: My compound is quite polar. Should I consider Hydrophilic Interaction Chromatography (HILIC)?

Answer:

While reversed-phase is generally the first choice, HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase.[22][23][24]

When to Consider HILIC:

  • If your main compound or key impurities elute at or near the void volume in a reversed-phase method even with a highly aqueous mobile phase.

  • If you need to separate highly polar impurities that are not retained on a C18 column.

HILIC Principles:

HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[22][25] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[25]

HILIC Starting Conditions

ParameterRecommended Starting Condition
Column HILIC (e.g., Amide or Silica), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3
Gradient 0% to 100% B over 15 minutes

HILIC can offer a completely different selectivity compared to reversed-phase and may be the key to resolving challenging polar impurities.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • PubMed.
  • Axion Labs. HPLC Peak Tailing.
  • Benchchem.
  • LCGC International.
  • Taylor & Francis Online.
  • ResearchGate. A simple isocratic hplc method for the simultaneous determination of antipsychotic indole alkaloids in Rauwolfia Tetraphylla.
  • Waters Corporation. Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
  • Veeprho.
  • Chrom Tech, Inc.
  • Oxford Academic.
  • An isocratic HPLC method for the analysis of indole alkaloids of C
  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Diduco. Technique: HILIC.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Chrom Tech, Inc. Methods for Changing Peak Resolution in HPLC.
  • PubMed.
  • ResearchGate.
  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • LCGC International.
  • Teledyne ISCO.
  • Thermo Fisher Scientific. Real Solutions to Improve Your HPLC Peak Resolution.
  • Benchchem.
  • ResearchGate. What do common indole impurities look like?
  • PMC.
  • Atinary. Optimizing HPLC method development to maximize peak resolution.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced degrad
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResearchGate.
  • Benchchem. Technical Support Center: Optimizing HPLC Separation of 1-(1H-indol-3-yl)-2-(methylamino)ethanol Isomers.
  • Journal of Drug Delivery and Therapeutics.
  • Frontiers.
  • Organic Chemistry Portal. Synthesis of indoles.
  • Longdom Publishing.
  • PMC. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • Deep Blue Repositories. Analysis and Purification of Synthetic Nucleic Acids Using HPLC.
  • SIELC Technologies. Separation of [3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine on Newcrom R1 HPLC column.

Sources

Optimization

managing residual solvents in "N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine" synthesis

Welcome to the Technical Support Center for the synthesis and purification of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine . This secondary amine is typically synthesized via the reductive amination of indole-3-carboxa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine . This secondary amine is typically synthesized via the reductive amination of indole-3-carboxaldehyde with tert-butylamine[1].

While the synthetic route is highly efficient, the downstream isolation frequently suffers from residual solvent retention—particularly when utilizing halogenated solvents like Dichloromethane (DCM) or alcohols like Methanol during the reduction phase. This guide provides authoritative, field-proven troubleshooting strategies to ensure your active pharmaceutical ingredient (API) complies with stringent international regulatory standards.

Process Overview & Solvent Lifecycle

To effectively troubleshoot residual solvents, we must first map where they are introduced and removed during the synthetic workflow.

G Start Indole-3-carboxaldehyde + tert-butylamine Reaction Reductive Amination (NaBH(OAc)3) Start->Reaction DCM or MeOH (Class 2) Workup Aqueous Extraction (EtOAc / H2O) Reaction->Workup Quench & Extract Cryst Crystallization (Heptane) Workup->Cryst Solvent Exchange Drying Vacuum Drying (40°C, <10 mbar) Cryst->Drying Wet Cake Isolation Product API: N-(1H-indol-3-ylmethyl)- 2-methylpropan-2-amine Drying->Product Residual Solvent Removal

Figure 1: Solvent introduction and removal lifecycle during reductive amination and isolation.

Regulatory Limits & Analytical Validation
Q: What are the regulatory limits for the solvents used in this specific synthesis?

A: The International Council for Harmonisation (ICH) Q3C (R9) guidelines strictly categorize solvents based on their toxicity and establish Permitted Daily Exposure (PDE) limits[2]. For this synthesis, you must monitor the following typical solvents:

Table 1: ICH Q3C Limits for Common Synthesis Solvents[2]

SolventRole in SynthesisICH Q3C ClassPDE (mg/day)Concentration Limit (ppm)
Dichloromethane (DCM) Reaction SolventClass 26.0600
Methanol Reaction / Co-solventClass 230.03,000
Tetrahydrofuran (THF) Alternative SolventClass 27.2720
Ethyl Acetate ExtractionClass 350.05,000
Heptane CrystallizationClass 350.05,000
Q: How do we accurately quantify residual DCM and Methanol without degrading the indole API?

A: Direct injection of the API into a Gas Chromatograph (GC) will cause the non-volatile indole core to degrade in the high-temperature inlet, leading to ghost peaks and column fouling. The gold standard is Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) , as outlined in USP <467>[3].

By dissolving the API in a high-boiling diluent (like DMSO or DMF) and heating it in a sealed vial, only the volatile residual solvents partition into the gas phase (headspace) for analysis, leaving the API safely in the liquid phase[4].

Protocol 1: Self-Validating USP <467> HS-GC-FID Preparation Causality: Using a self-validating protocol ensures that any "Pass" result is due to actual solvent absence, not a failure of the solvent to partition into the headspace.

  • System Suitability (Blank): Pipette 5.0 mL of GC-grade DMSO into a 20 mL headspace vial. Seal and run. Validation: The chromatogram must show no peaks at the retention times of DCM or Methanol.

  • Standard Spike (Recovery Check): Prepare a standard solution of DCM (600 ppm) and Methanol (3000 ppm) in DMSO. Add 5.0 mL to a vial. Validation: The system must recover 80–120% of the theoretical peak area.

  • Sample Preparation: Weigh exactly 100.0 mg of the dried N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine API into a 20 mL headspace vial.

  • Dissolution: Add 5.0 mL of GC-grade DMSO. Seal immediately with a PTFE-lined septum.

  • Equilibration: Incubate at 80°C for 60 minutes to ensure complete thermodynamic partitioning of the solvents from the DMSO into the headspace prior to injection[5].

Downstream Troubleshooting: The "Trapped Solvent" Phenomenon
Q: Our API was vacuum dried at 40°C for 48 hours, but GC-HS still shows DCM at 1,200 ppm (Out of Specification). Why is vacuum drying failing?

A: This is a classic case of crystal lattice entrapment . When the API is rapidly crystallized (e.g., crashing out of Ethyl Acetate by adding Heptane), the crystal lattice forms too quickly, kinetically trapping DCM molecules within structural defects[6].

Because the DCM is physically locked inside the solid matrix, its diffusion coefficient drops to near zero. Applying a harder vacuum or longer drying time will not work because the energy required for the solvent to break through the crystal lattice is higher than the thermal energy provided at 40°C. (Note: Increasing the temperature further is not recommended as it risks thermal degradation of the indole core).

Q: How do we remove lattice-trapped DCM without degrading the API?

A: You must disrupt the crystal lattice or increase the diffusion coefficient of the trapped solvent. This is achieved through Solvent-Assisted Secondary Drying (also related to azeotropic distillation principles)[7]. By exposing the wet cake to a Class 3 solvent (like Methanol or Heptane vapor), the assisting solvent slightly plasticizes the crystal surface, opening the lattice and allowing the trapped Class 2 solvent to escape[8].

G OOS OOS Residual Solvent (e.g., DCM > 600 ppm) CheckHabit Analyze Crystal Habit (XRD / Microscopy) OOS->CheckHabit IsTrapped Is Solvent Trapped in Crystal Lattice? CheckHabit->IsTrapped Milling Mechanical Milling (Increase Surface Area) IsTrapped->Milling No (Surface Adsorption) Azeo Solvent-Assisted Secondary Drying IsTrapped->Azeo Yes (Lattice Entrapment) ReDry Re-apply Vacuum Drying with N2 Sweep Gas Milling->ReDry Azeo->ReDry Pass Pass ICH Q3C Limits ReDry->Pass

Figure 2: Troubleshooting decision tree for Out-of-Specification (OOS) residual solvents.

Protocol 2: Solvent-Assisted Secondary Drying Workflow Causality: We use Heptane (a Class 3 solvent with a 5,000 ppm limit) to displace DCM (Class 2, 600 ppm limit). Heptane acts as a "chaser" solvent, penetrating the lattice and lowering the activation energy required for DCM evaporation[9].

  • Reslurry: Transfer the OOS dried API back into a clean reactor.

  • Solvent Addition: Add 5 volumes (v/w) of Heptane.

  • Agitation & Heating: Agitate the slurry at 40°C for 2 hours. Mechanism: The API is insoluble in Heptane, but the Heptane penetrates surface defects, creating a dynamic equilibrium that pulls the trapped DCM into the bulk liquid phase.

  • Filtration: Filter the slurry to isolate the wet cake. The bulk of the DCM is removed in the filtrate.

  • Sweep-Gas Vacuum Drying: Place the cake in a vacuum oven at 40°C. Crucially, introduce a slight Nitrogen bleed (sweep gas) while pulling the vacuum.

    • Why? A static vacuum allows solvent vapors to hover over the cake and re-condense. A nitrogen sweep continuously carries the desorbed solvent molecules away, driving the equilibrium toward complete dryness[9].

  • Re-test: Analyze via HS-GC-FID. You will typically find DCM reduced to <100 ppm, while residual Heptane will remain well below its generous 5,000 ppm limit.

References
  • Headspace GC method for residual solvents analysis in pharmaceutical products Thermo Fisher Scientific / Separation Science[Link]

  • Fast Analysis of USP 467 Residual Solvents using the Agilent 7890A GC and Low Thermal Mass (LTM) System Agilent Technologies / HPST[Link]

  • ICH Q3C (R9) Guideline on impurities: guideline for residual solvents European Medicines Agency (EMA)[Link]

  • WO2007077005A1 - 3,5-substituted piperidine compounds as renin inhibitors (Reductive amination protocols)
  • A Versatile Method of Ambient-Temperature Solvent Removal National Institutes of Health (NIH) - PMC[Link]

  • Methanol-assisted Secondary Drying to Accelerate Residual Solvent Removal in Spray-dried Polymers Lonza Knowledge Center[Link]

  • Secondary Drying: The Finishing Touch in Spray-dried Dispersion Manufacturing International Pharmaceutical Industry[Link]

  • Process variable implications for residual solvent removal and polymer morphology PubMed / NIH[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine as a Serotonergic Research Tool: A Comparative Guide

As a Senior Application Scientist, evaluating the fidelity of pharmacological probes is critical to ensuring robust assay development. N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine —a sterically hindered indolealkylamin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the fidelity of pharmacological probes is critical to ensuring robust assay development. N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine —a sterically hindered indolealkylamine frequently cataloged in literature under its structural analog α,α-dimethyltryptamine (Ro 3-1638)[1][2]—serves as a highly specific research tool for interrogating serotonergic (5-HT) systems[3].

This guide objectively compares the performance of this indoleamine probe against conventional alternatives, detailing the causality behind its use and providing self-validating experimental workflows for receptor classification.

Mechanistic Overview: Why Tryptamine Analogues Matter

The 5-HT2A receptor is a Gq/11-coupled GPCR that mediates excitatory neurotransmission and smooth muscle contraction[4]. Historically, researchers have relied on conventional antagonists like ketanserin or spiperone to classify 5-HT2 receptors. However, because these molecules bear little chemical resemblance to endogenous serotonin, they often exhibit variable binding affinities across different tissue preparations (e.g., rabbit aorta vs. rat jugular vein), leading to artifactual data and misclassification[5].

The Causality of Probe Selection: Using an indole-based probe like N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine solves this problem. Because its core structure mimics the natural ligand (5-HT), it binds the orthosteric site with high fidelity, acting as a reliable competitive ligand[5]. Furthermore, the bulky tert-butyl/gem-dimethyl substitution at the alpha-carbon sterically hinders enzymatic degradation by Monoamine Oxidase (MAO), granting the probe superior stability in in vitro and ex vivo assays[6].

G Ligand Indoleamine Probe (N-(1H-indol-3-ylmethyl)...) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Binds ER PKC PKC Activation DAG->PKC Activates

Figure 1: 5-HT2A receptor Gq-coupled signaling pathway modulated by indolealkylamine probes.

Comparative Performance Analysis

To establish its utility, we must benchmark N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine against standard pharmacological tools. The table below summarizes their comparative performance based on receptor affinity consistency, metabolic stability, and primary utility[5][6].

CompoundPrimary TargetReceptor Affinity Consistency (Across Tissues)MAO Degradation SusceptibilityPrimary Research Utility
N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine 5-HT2A/2C, MAOHigh (Orthosteric mimic)Low (Sterically hindered)Reliable competitive 5-HT receptor probe
Serotonin (5-HT) Pan-5-HT ReceptorsN/A (Endogenous agonist)High (Rapidly degraded)Baseline agonist for functional assays
Ketanserin 5-HT2AVariable (Allosteric/Non-tryptamine)LowStandard 5-HT2A antagonist
Harmaline MAO-AN/AInhibitorStandard MAO inhibition control

Data Interpretation: While Ketanserin is the gold standard for 5-HT2A antagonism, its non-tryptamine structure causes it to fail in distinguishing between 5-HT receptors in certain vascular tissues[5]. In contrast, simple tryptamine analogues demonstrate simple competitive antagonism with indistinguishable affinities across diverse tissues, proving them to be more reliable probes for true receptor classification[5].

Experimental Validation Workflow

To validate the competitive nature of this compound, we utilize an Ex Vivo Vascular Reactivity Assay. This protocol is designed as a self-validating system through the use of Schild regression analysis.

If the probe is a true competitive antagonist acting at a single receptor population, the resulting Schild plot will yield a linear slope of exactly 1.0. Any deviation from 1.0 immediately alerts the researcher to non-competitive behavior or multiple receptor subtypes, ensuring internal assay integrity.

Protocol: Ex Vivo Vascular Reactivity Assay

Objective: Determine the antagonist affinity ( pA2​ ) of the indoleamine probe against 5-HT-induced contractions.

  • Tissue Preparation: Isolate the rabbit aorta or rat jugular vein. Clean the tissue of adherent fat and connective tissue, and cut into 3-4 mm ring segments[5].

  • Equilibration: Suspend the rings in organ baths containing Krebs-Henseleit buffer maintained at 37°C and aerated with 95% O2​ / 5% CO2​ . Apply a resting tension of 1.0 g and equilibrate for 60 minutes, washing every 15 minutes.

  • Baseline Agonist Curve: Construct a cumulative concentration-response curve (CRC) to 5-HT ( 10−9 to 10−5 M) to establish baseline tissue sensitivity. Wash the tissue until baseline tension is restored.

  • Probe Incubation: Incubate the tissue with a fixed concentration of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine (e.g., 10−6 M) for 30 minutes. The sterically hindered alpha-carbon ensures the probe is not degraded by tissue MAO during this incubation[6].

  • Test Agonist Curve: Construct a second cumulative CRC to 5-HT in the presence of the probe.

  • Schild Analysis (Self-Validation): Repeat steps 4-5 with increasing concentrations of the probe. Plot log(Dose Ratio−1) against −log[Antagonist] .

    • Validation Check: A slope of ~1.0 confirms simple competitive antagonism[5].

Workflow Prep 1. Tissue Preparation (Rabbit Aorta / Rat Jugular) Equil 2. Equilibration (Krebs-Henseleit, 37°C) Prep->Equil Base 3. Baseline 5-HT Concentration-Response Equil->Base Incubate 4. Incubation with Indoleamine Probe (30 min) Base->Incubate Test 5. Test 5-HT Concentration-Response Incubate->Test Analyze 6. Schild Plot Analysis (Calculate pA2) Test->Analyze

Figure 2: Ex vivo vascular reactivity workflow for validating competitive antagonism.

Conclusion

For drug development professionals mapping complex serotonergic pathways, relying solely on structurally distinct antagonists like ketanserin introduces the risk of tissue-dependent affinity artifacts. N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine provides a structurally homologous, metabolically stable alternative. By mimicking the endogenous ligand's binding pose while resisting MAO degradation, it ensures that derived pharmacological parameters accurately reflect true receptor pharmacology.

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking of Indole Derivatives: Targeting COX-2 and EGFR

Executive Summary As a Senior Application Scientist, I frequently evaluate the translational potential of novel heterocycles. The indole ring—a bicyclic aromatic privileged scaffold—remains a cornerstone in modern drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the translational potential of novel heterocycles. The indole ring—a bicyclic aromatic privileged scaffold—remains a cornerstone in modern drug discovery due to its ability to mimic the planar aromatic networks of endogenous ligands (e.g., tryptophan, serotonin)[1]. However, to transition an indole hit to a lead candidate, we must rigorously benchmark its binding thermodynamics against clinical standards.

This guide provides an objective, data-driven comparative analysis of recent molecular docking studies, focusing on two highly validated therapeutic targets: Cyclooxygenase-2 (COX-2) for anti-inflammatory applications and the Epidermal Growth Factor Receptor (EGFR) for oncology.

Targeting COX-2: Overcoming NSAID-Induced Gastrointestinal Toxicity

The Causality of the Design

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) often cause severe gastrointestinal (GI) toxicity due to the non-selective inhibition of the COX-1 enzyme. Recent rational drug design efforts have focused on synthesizing novel 3-ethyl-1H-indole derivatives featuring imidazolidinone pharmacophores. The causality here is structural: the indole core is highly lipophilic and can selectively penetrate the larger, more flexible allosteric side-pocket of COX-2, bypassing the restrictive COX-1 active site[2].

Comparative Performance Data

In a 2025 benchmark study, novel 3-ethyl-1H-indole derivatives were docked against the COX-2 active site and compared to the standard selective inhibitor, Meloxicam[2]. The docking algorithm quantified binding affinities ( ΔG , kcal/mol), where a more negative value dictates a more thermodynamically stable complex.

Ligand / CompoundTarget ProteinBinding Affinity (kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic Interactions
Compound IIb (Novel Indole)COX-2-11.35ALA527, ARG120, TYR355, LYS360MET535, LEU534, LEU531, VAL116
Compound IIc (Novel Indole)COX-2-10.80ARG120, TYR355LEU534, VAL116, PHE361
Meloxicam (Standard)COX-2-6.89ARG120, SER530VAL349, LEU352

Scientist's Insight: Compound IIb outperforms the clinical standard Meloxicam by over 4 kcal/mol[2]. The causality behind this superior affinity lies in the indole core's ability to deeply anchor into the hydrophobic channel (interacting with MET535 and LEU534) while the imidazolidinone moiety establishes a robust hydrogen-bonding network with the catalytic triad (ARG120, TYR355)[2].

Targeting EGFR: Bisindole Scaffolds in Oncology

The Causality of the Design

EGFR mutations drive uncontrolled cell proliferation in various cancers, including non-small cell lung cancer (NSCLC). While first-generation tyrosine kinase inhibitors (TKIs) like Erlotinib are effective, resistance rapidly emerges. Indole-sulfonamide derivatives, specifically bisindoles, have been engineered to exploit secondary hydrophobic pockets within the EGFR ATP-binding cleft, bypassing classical resistance mutations[3].

Comparative Performance Data

A comprehensive 2021 study evaluated a library of 44 indole-sulfonamides. The hydroxyl-bearing bisindoles demonstrated profound cytotoxicity against A549 and MOLT-3 cell lines, correlating strongly with their in silico EGFR binding profiles[4].

Ligand / CompoundTarget ProteinBinding Affinity (kcal/mol)Primary Binding MotifCellular Efficacy (MOLT-3)
Compound 30 (Bisindole-CF3)EGFR (Kinase Domain)-10.20ATP-binding cleft (Met793 hinge)Highly Active
Compound 36 (Bisindole-NO2)EGFR (Kinase Domain)-9.85ATP-binding cleft, DFG-outHighly Active
Erlotinib (Standard TKI)EGFR (Kinase Domain)-8.70ATP-binding cleft (Met793 hinge)Active

Scientist's Insight: The bisindole scaffold provides a dual-anchor mechanism[5]. One indole ring mimics the adenine of ATP, forming critical hydrogen bonds with the hinge region (Met793), while the sulfonamide linker directs the second indole ring into the hydrophobic specificity pocket, granting superior affinity compared to the mono-aromatic system of Erlotinib.

Self-Validating Experimental Protocol for Comparative Docking

To ensure trustworthiness and reproducibility, molecular docking must never be treated as a "black box." The following step-by-step methodology details a self-validating workflow.

Step 1: Target Protein Preparation

  • Retrieve the high-resolution crystal structure (e.g., COX-2 or EGFR) from the Protein Data Bank (PDB).

  • Causality Check: Strip all crystallographic water molecules. Bulk water disrupts the scoring function's dielectric continuum assumptions. Only retain highly conserved structural waters if they are experimentally proven to bridge ligand-receptor interactions.

  • Add polar hydrogens and assign Kollman united-atom charges to accurately model the electrostatic environment.

Step 2: Ligand Preparation

  • Sketch the 2D indole derivatives and minimize their 3D geometry using the MMFF94 force field.

  • Assign Gasteiger partial charges and define all rotatable bonds to allow for ligand flexibility during the conformational search.

Step 3: Grid Box Generation & The Self-Validation Step

  • Define the search space (Grid Box) centered precisely on the coordinates of the native co-crystallized ligand.

  • Self-Validation (Critical): Before docking novel indoles, redock the native co-crystallized ligand back into the prepared protein.

  • Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal pose.

    • Acceptance Criteria: The protocol is only valid if the RMSD is 2.0 Å. This proves the grid parameters and scoring function are accurately calibrated for this specific binding pocket.

Step 4: Docking Execution and Analysis

  • Run the docking simulation using the Lamarckian Genetic Algorithm (LGA) with an exhaustiveness setting of at least 8.

  • Cluster the resulting conformations based on binding energy and visualize the top-ranked poses to map 2D/3D interaction diagrams.

Visualizations

DockingWorkflow Target 1. Target Protein Prep (Remove H2O, Add Polar H) Grid 3. Grid Box Generation (Center on Native Ligand) Target->Grid Ligand 2. Ligand Prep (3D Minimization, Gasteiger) Ligand->Grid Validation 4. Self-Validation (Redock Native Ligand) Grid->Validation Decision RMSD ≤ 2.0 Å? Validation->Decision Decision->Grid No (Recalibrate) Docking 5. Comparative Docking (Indole Derivatives vs Standard) Decision->Docking Yes Analysis 6. Interaction Analysis (Binding Energy & H-Bonds) Docking->Analysis

Self-validating molecular docking workflow ensuring high-fidelity pose prediction prior to screening.

MechanisticPathway Indole Indole Derivatives (e.g., Bisindoles) COX2 COX-2 Enzyme Indole->COX2 Inhibits EGFR EGFR (Tyrosine Kinase) Indole->EGFR Inhibits PGE2 Prostaglandin E2 Synthesis COX2->PGE2 MAPK MAPK / PI3K Signaling Cascades EGFR->MAPK Inflammation Inflammation & GI Toxicity PGE2->Inflammation Cancer Tumor Proliferation & Survival MAPK->Cancer

Dual mechanistic pathways showing targeted inhibition of COX-2 and EGFR by indole derivatives.

Conclusion

Through rigorous comparative docking studies, indole derivatives consistently demonstrate superior thermodynamic binding profiles compared to legacy clinical standards. Whether exploiting the hydrophobic allosteric pockets of COX-2 to mitigate GI toxicity or anchoring into the ATP-binding cleft of EGFR to halt tumor proliferation, the indole scaffold remains a highly tunable, privileged structure. By adhering to self-validating in silico protocols, drug development professionals can confidently prioritize these high-affinity hits for downstream pharmacokinetic and in vivo validation.

References

  • Title: Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors Source: Advanced Journal of Chemistry-Section A URL: [Link]

  • Title: Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies Source: ACS Omega URL: [Link]

Sources

Validation

comparative analysis of the metabolic stability of "N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine" and its analogs

A Comparative Guide to the Metabolic Stability of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine and Its Analogs Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Metabolic Stability of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine and Its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolic stability of the N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine scaffold. We will explore the inherent metabolic liabilities of this parent structure, propose strategic analog designs to enhance stability, and detail the rigorous experimental protocols required to validate these improvements. Our analysis is grounded in established principles of drug metabolism and medicinal chemistry, offering a practical framework for lead optimization.

Understanding the Metabolic Landscape of the Parent Scaffold

The parent compound, N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine, possesses several structural motifs that are recognized as potential sites for metabolic transformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily. Identifying these "metabolic hotspots" is the first step in rational drug design for improved stability.

The primary sites of concern are:

  • The Indole Ring: The electron-rich nature of the indole nucleus makes it highly susceptible to oxidative metabolism. Hydroxylation can occur at multiple positions, with C4, C5, C6, and C7 being the most common sites for aromatic oxidation mediated by CYP enzymes.

  • The Benzylic Methylene Bridge: The carbon atom situated between the indole ring and the amine (the benzylic position) is activated and prone to hydroxylation. This can lead to the formation of an unstable carbinolamine intermediate, which may subsequently cleave, resulting in the degradation of the molecule.

  • The Tert-butylamine Group: The bulky tert-butyl group sterically hinders N-dealkylation, a common metabolic pathway for secondary and tertiary amines. This is a favorable intrinsic property of the parent scaffold, suggesting that metabolic efforts should focus on protecting the indole ring.

Below is a diagram illustrating the most probable metabolic pathways for the parent compound.

cluster_0 Metabolic Pathways cluster_1 Phase I Oxidation (CYP450) cluster_2 Phase II Conjugation Parent N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine M1 Indole-C5-hydroxylation Parent->M1 CYP3A4, 2D6 M2 Indole-C6-hydroxylation Parent->M2 CYP3A4, 2D6 M3 Benzylic Hydroxylation Parent->M3 CYP3A4 M4 N-dealkylation (Minor) Parent->M4 CYP3A4 M5 Glucuronidation of Hydroxylated Metabolites M1->M5 UGTs M2->M5 UGTs

Caption: Predicted metabolic pathways of the parent compound.

Strategic Design of Analogs for Enhanced Metabolic Stability

To address the metabolic liabilities identified above, we can propose several analog series. The primary strategy involves the introduction of metabolic "blocks" at the susceptible positions. Specifically, we will focus on substituting the indole ring with electron-withdrawing groups to decrease its susceptibility to oxidation.

Proposed Analogs:

  • Parent (1): N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine

  • Analog 2: N-((5-fluoro -1H-indol-3-yl)methyl)-2-methylpropan-2-amine

  • Analog 3: N-((5-chloro -1H-indol-3-yl)methyl)-2-methylpropan-2-amine

  • Analog 4: N-((6-fluoro -1H-indol-3-yl)methyl)-2-methylpropan-2-amine

The introduction of a halogen, such as fluorine or chlorine, at the C5 or C6 position serves two purposes. First, it physically blocks the site from enzymatic attack. Second, as an electron-withdrawing group, it reduces the overall electron density of the aromatic system, making it less favorable for electrophilic attack by CYP enzymes.

Experimental Validation: Protocols for Comparative Stability Assessment

To empirically compare the metabolic stability of the parent compound and its analogs, a standardized in vitro assay is essential. The liver microsomal stability assay is the industry-standard method for early-stage assessment.

Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines the steps to determine the rate of metabolism of a compound when incubated with liver microsomes, which are a rich source of CYP enzymes.

Materials:

  • Test compounds (Parent and Analogs, 10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Verapamil) for reaction quenching

  • Positive control compound with known metabolic fate (e.g., Testosterone)

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system for analysis

Experimental Workflow Diagram:

cluster_workflow Liver Microsomal Stability Assay Workflow A 1. Prepare Incubation Mix (Buffer, Microsomes) B 2. Pre-warm Mix at 37°C A->B C 3. Add Test Compound (Final Conc: 1 µM) B->C D 4. Initiate Reaction (Add NADPH Solution) C->D E 5. Aliquot & Quench at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile + IS D->E F 6. Centrifuge to Pellet Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Plot ln(% Remaining) vs. Time G->H I 9. Calculate Half-Life (t½) and Intrinsic Clearance (Clint) H->I

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Procedure:

  • Preparation: Thaw human liver microsomes and the NADPH regenerating system on ice.

  • Incubation Plate Setup: In a 96-well plate, add phosphate buffer. Add the liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

  • Compound Addition: Add the test compound (Parent or Analog) to the wells to reach a final concentration of 1 µM.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution. The time of this addition is considered T=0.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Once all time points are collected, centrifuge the quench plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an analytical plate and analyze using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .

Comparative Data Analysis and Expected Outcomes

Based on established medicinal chemistry principles, we can predict the outcomes of the liver microsomal stability assay for our compound set. The data below is a representative expectation, which must be confirmed by experimentation.

CompoundModificationPredicted t½ (min)Predicted Clint (µL/min/mg)Rationale
Parent (1) None1592.4Baseline. Susceptible to indole oxidation.
Analog 2 5-Fluoro4530.8Fluorine at C5 blocks a primary site of oxidation and deactivates the ring.
Analog 3 5-Chloro5027.7Chlorine provides a larger steric block and is also electron-withdrawing.
Analog 4 6-Fluoro4034.7Fluorine at C6 blocks another potential oxidation site, expected to be a significant improvement.

This predicted data illustrates a clear structure-stability relationship. The halogenated analogs (2, 3, and 4) show a marked increase in metabolic half-life and a corresponding decrease in intrinsic clearance. This demonstrates that blocking the key sites of aromatic oxidation on the indole ring is an effective strategy for improving the metabolic stability of this scaffold.

Conclusion and Future Directions

The comparative analysis of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine and its halogenated analogs provides a clear and actionable path for lead optimization. The parent scaffold's primary metabolic liability is oxidative attack on the indole nucleus. Our proposed analogs, featuring fluorine or chlorine substitution at the C5 and C6 positions, are predicted to significantly mitigate this degradation pathway.

The provided experimental protocol for the in vitro liver microsomal stability assay offers a robust framework for validating these hypotheses. Subsequent studies should include metabolite identification to confirm that the intended metabolic pathways have been successfully blocked. Further optimization may involve exploring other electron-withdrawing groups or di-substitution patterns to further enhance metabolic stability while maintaining desired pharmacological activity.

References

  • Title: The Practice of Medicinal Chemistry Source: Academic Press URL: [Link]

  • Title: In vitro-in vivo extrapolation of metabolic clearance in drug discovery Source: Drug Discovery Today URL: [Link]

  • Title: Cytochrome P450-Mediated Metabolism of Indole and Indole-3-Carbinol Source: Drug Metabolism and Disposition URL: [Link]

  • Title: NADPH Regeneration Systems Source: Corning Life Sciences URL: [Link]

Safety & Regulatory Compliance

Safety

N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine proper disposal procedures

Comprehensive EHS Protocol: Safe Handling and Disposal of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine For researchers and drug development professionals, the proper management of chemical waste is a critical component...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive EHS Protocol: Safe Handling and Disposal of N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine

For researchers and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine (an indole-derived secondary amine) presents specific physicochemical hazards that require strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines and institutional Environmental Health and Safety (EHS) protocols.

This guide provides a self-validating, step-by-step methodology for the safe segregation, containment, and final disposal of this compound in a professional laboratory setting.

Part 1: Hazard Assessment and Physicochemical Profiling

Before initiating disposal, it is critical to understand the causality behind the required safety measures. As an organic amine containing an indole moiety, this compound exhibits mild basicity and potential environmental toxicity. While not explicitly listed on the EPA's P or U lists of hazardous wastes, it must be treated as a characteristic hazardous waste due to its biological activity and chemical properties[10].

Table 1: Quantitative Hazard Profile and EHS Implications

Hazard ParameterAnticipated CharacteristicCausality / MechanismEHS Disposal Implication
Aqueous pH (if dissolved) ~8.5 - 10.5 (Basic)The secondary amine group acts as a proton acceptor in aqueous media.Must not be mixed with strong acids or halogenated waste to prevent exothermic neutralization or cross-reactions.
Environmental Toxicity High Aquatic ToxicityIndole derivatives frequently disrupt aquatic ecosystems and exhibit persistence [7].Absolute prohibition of drain disposal. Must be captured for high-temperature incineration.
Chemical Compatibility Reactive with OxidizersThe electron-rich indole ring is susceptible to rapid, potentially exothermic oxidation.Segregate strictly from peroxides, nitrates, and strong oxidizing agents [6].
Thermal Stability Decomposes at High TempThermal decomposition yields toxic nitrogen oxides (NOx) and carbon monoxide.Final destruction requires specialized incineration with NOx scrubbing systems.

Part 2: Step-by-Step Disposal Methodology

Every protocol in this workflow is designed as a self-validating system : each step includes a verification check to ensure the preceding step was executed correctly, thereby preventing cascading failures in waste management.

Phase 1: Waste Segregation and Compatibility Verification

The goal of this phase is to prevent incompatible chemical reactions within the waste stream.

  • Identify the Waste Stream: Classify the waste as "Non-Halogenated Organic Base." If the compound is dissolved in a solvent, verify the solvent type. If dissolved in dichloromethane or chloroform, the classification shifts to "Halogenated Organic Waste."

  • Compatibility Check (Validation): Before adding the compound to a bulk waste carboy, extract a 1 mL aliquot of the bulk waste and mix it with 1 mL of the compound's solution in a controlled fume hood environment. Observe for temperature spikes, gas evolution, or precipitation. Proceed only if no reaction occurs.

  • Segregation Execution: Ensure the designated waste container is physically separated from strong acids, oxidizers, and heavy metal waste streams [6].

Phase 2: Primary and Secondary Containment

The goal of this phase is to ensure physical integrity during storage and transport.

  • Select the Primary Vessel: Use a High-Density Polyethylene (HDPE) or polytetrafluoroethylene (PTFE) container. Causality: HDPE is highly resistant to basic organic amines, whereas certain plastics may degrade over time.

  • Fill Level Management: Never fill the waste container beyond 80% capacity. Causality: Leaving a 20% headspace accommodates potential vapor expansion due to ambient temperature fluctuations in the laboratory.

  • Secondary Containment (Validation): Place the primary HDPE vessel inside a chemically resistant secondary containment tray capable of holding 110% of the primary vessel's volume. This validates the containment system by ensuring that a primary structural failure does not result in an environmental release.

Phase 3: RCRA-Compliant Labeling and EHS Transfer
  • Labeling: Affix a standardized Hazardous Waste label to the primary container. The label must explicitly state the full chemical name: "N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine" along with any solvents used. Do not use abbreviations or structural formulas[6].

  • Hazard Tagging: Mark the GHS hazard pictograms for "Irritant" and "Environmental Hazard."

  • EHS Transfer: Submit a waste pickup request to your institutional EHS department. Do not transport hazardous waste across public corridors without EHS supervision and appropriate secondary transport carriers.

Phase 4: Final Destruction (Incineration)

Once transferred to EHS, the compound is routed to a licensed hazardous waste treatment facility. The standard method for organic amines is high-temperature rotary kiln incineration (typically exceeding 1,000°C). Causality: Incineration completely oxidizes the organic framework. Because the compound contains nitrogen, the incinerator must be equipped with selective catalytic reduction (SCR) or wet scrubbing systems to capture and neutralize the resulting nitrogen oxide (NOx) gases, preventing atmospheric pollution [10].

Part 3: Mandatory Visualization

The following diagram illustrates the self-validating lifecycle of the chemical waste, ensuring all EHS checkpoints are met before final destruction.

WasteDisposal Gen Waste Generation: N-(1H-indol-3-ylmethyl)- 2-methylpropan-2-amine Val1 Validation: Compatibility Testing Gen->Val1 Seg Segregation: Non-Halogenated Organic Base Stream Val1->Seg Pass Cont Containment: HDPE Vessel in Secondary Tray Seg->Cont Label Documentation: RCRA Labeling & GHS Hazard Tags Cont->Label EHS Logistics: Institutional EHS Transfer Label->EHS Inc Final Destruction: High-Temp Incineration (with NOx Scrubbing) EHS->Inc

Fig 1. EHS-compliant lifecycle and disposal workflow for organic amine laboratory waste.

References

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) / EPA URL: [Link]

  • Title: Chemical Waste Handling Policies and Procedures Source: Penn State University Environmental Health and Safety URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.